molecular formula C16H22FNO3 B1503917 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate CAS No. 333954-85-1

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1503917
CAS No.: 333954-85-1
M. Wt: 295.35 g/mol
InChI Key: LBSVJZNADORQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . It is part of the piperidine chemical family, which are heterocyclic organic compounds frequently utilized as critical building blocks and intermediates in synthetic organic chemistry and pharmaceutical research. The compound's structure features a tert-butoxycarbonyl (Boc) protecting group, a common feature in multi-step synthetic pathways to protect an amine functionality from reacting. While the specific research applications and mechanism of action for this exact compound are not detailed in the available literature, structurally related tert-butyl piperidine carboxylates are recognized as key intermediates in medicinal chemistry. For example, the compound 1-Boc-4-AP, a similar anilinopiperidine derivative, is a known precursor in the synthesis of various pharmaceutical compounds . This suggests potential utility for this compound in developing new chemical entities or biological probes. Available safety information indicates that related compounds may pose certain hazards, such as acute toxicity and skin irritation . Researchers should consult the specific Safety Data Sheet (SDS) for this compound and handle it with appropriate personal protective equipment (PPE) in a controlled laboratory setting. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is strictly not for personal use.

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVJZNADORQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679413
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-85-1
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of neuropharmacology.

Core Chemical Identity and Physical Properties

This compound is a Boc-protected piperidine derivative featuring a 4-fluorophenoxy substituent at the 4-position of the piperidine ring. This structural motif is of significant interest in drug design due to the favorable pharmacokinetic and pharmacodynamic properties often imparted by the fluorophenyl group and the piperidine scaffold.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 333954-85-1[1]
Molecular Formula C₁₆H₂₂FNO₃[1]
Molecular Weight 295.35 g/mol [1]
Appearance White to off-white solid[2]
Storage Sealed in dry, 2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide is generated from tert-butyl 4-hydroxypiperidine-1-carboxylate, which then displaces a leaving group on an activated 4-fluorophenyl derivative.

A plausible and efficient synthetic pathway is outlined below. The causality behind the choice of reagents and conditions is rooted in maximizing yield and purity while ensuring reaction feasibility.

Diagram 1: Proposed Synthesis via Williamson Ether Synthesis

Williamson_Ether_Synthesis Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Boc_piperidine Tert-butyl 4-hydroxypiperidine-1-carboxylate Base Strong Base (e.g., NaH) Boc_piperidine->Base Deprotonation Fluorophenyl 1-Fluoro-4-iodobenzene Product This compound Fluorophenyl->Product SNAr Reaction Solvent Aprotic Polar Solvent (e.g., DMF, THF) Byproduct NaI Reactivity Reactivity of this compound Target_Molecule This compound Deprotection Boc Deprotection Target_Molecule->Deprotection Acidic Conditions (e.g., TFA, HCl) Aromatic_Substitution Electrophilic Aromatic Substitution Target_Molecule->Aromatic_Substitution Electrophile (e.g., Br₂, HNO₃) Deprotected_Product 4-(4-Fluorophenoxy)piperidine Deprotection->Deprotected_Product Substituted_Product Substituted Aromatic Derivative Aromatic_Substitution->Substituted_Product

Sources

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Introduction: The Imperative for Unambiguous Characterization

This compound is a key heterocyclic building block in modern drug discovery. Its substituted piperidine core is a prevalent scaffold in a multitude of centrally active agents, while the tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, sequential synthesis steps. The 4-fluorophenoxy moiety can be critical for modulating pharmacokinetic properties or for specific receptor interactions.[1][2] Given its role as a critical intermediate, absolute certainty in its molecular structure is not merely an academic exercise; it is a prerequisite for reproducible downstream synthesis, valid biological screening results, and regulatory compliance.

Molecular Overview & Expected Properties

Before embarking on any analysis, a thorough understanding of the target molecule's constituent parts is essential. This informs the selection of analytical techniques and aids in the prediction and interpretation of the resulting data.

  • Chemical Structure:

    
    
    
  • Key Functional Groups:

    • Tert-butyloxycarbonyl (Boc) Group: A bulky carbamate protecting group.

    • Piperidine Ring: A saturated six-membered heterocycle.

    • Aryl Ether Linkage: Connects the piperidine and fluorophenyl rings.

    • Para-substituted Fluorophenyl Ring: An aromatic system with a fluorine atom.

Table 1: Predicted Physicochemical Properties

Property Value Source
CAS Number 333954-85-1 [3]
Molecular Formula C₁₆H₂₂FNO₃ [3]

| Molecular Weight | 295.35 g/mol |[3] |

The Orthogonal Analytical Strategy

A robust structure elucidation is never reliant on a single technique. We employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the mass, NMR defines the precise atomic connectivity, infrared spectroscopy identifies functional groups, and chromatography verifies the purity. This multi-faceted strategy ensures that the final structure is validated from several different physical and chemical perspectives.

G cluster_0 Analytical Workflow Sample Test Sample (Assumed Pure) MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR HPLC Purity Analysis (HPLC) Sample->HPLC Data_Synthesis Data Synthesis & Correlation MS->Data_Synthesis Molecular Weight Fragmentation NMR->Data_Synthesis H-C Framework Connectivity IR->Data_Synthesis Functional Groups HPLC->Data_Synthesis Purity Profile Final_Structure Confirmed Structure Data_Synthesis->Final_Structure G cluster_1 NMR Data Integration H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assignment Full Structural Assignment COSY->Assignment HSQC->Assignment

Caption: Workflow for integrating 1D and 2D NMR data.

Predicted ¹H NMR Data Interpretation (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.00t2HAr-HAromatic protons ortho to fluorine, showing coupling to F and the adjacent H.
~ 6.90dd2HAr-HAromatic protons meta to fluorine.
~ 4.55m1HO-CH (piperidine)The proton on the carbon bearing the ether oxygen (C4). Its chemical shift is significantly downfield due to the deshielding effect of the oxygen.
~ 3.70m2HN-CH₂ (piperidine, eq)Equatorial protons on carbons adjacent to the nitrogen (C2, C6).
~ 3.30m2HN-CH₂ (piperidine, ax)Axial protons on carbons adjacent to the nitrogen (C2, C6). Often partially overlapped with other signals.
~ 2.00m2HCH₂ (piperidine, eq)Equatorial protons on C3 and C5.
~ 1.80m2HCH₂ (piperidine, ax)Axial protons on C3 and C5.
1.48s9Ht-ButylA sharp, strong singlet, highly characteristic of the Boc group's nine equivalent protons.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, the most critical absorbances are the strong carbonyl (C=O) stretch from the carbamate and the C-O stretches from the ether and carbamate functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
2975-2850 Medium-Strong C-H Stretch Aliphatic (Piperidine, t-Butyl)
~ 1690 Strong C=O Stretch Carbamate (Boc group)
1510 Strong C=C Stretch Aromatic Ring
~ 1240 Strong C-O Stretch Aryl Ether (Ar-O-C)
~ 1160 Strong C-O Stretch Carbamate (O-C=O)

| ~ 1220 | Strong | C-F Stretch | Fluoroaromatic |

High-Performance Liquid Chromatography: Purity Assessment

Expertise & Causality: The structural data obtained from MS, NMR, and IR are only meaningful if the sample is pure. HPLC is the gold standard for assessing the purity of small organic molecules. We use a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. A single, sharp, and symmetrical peak indicates a high degree of purity, validating the sample used for the spectroscopic analyses.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of ~1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 220 nm.

    • Injection Volume: 10 µL.

Data Interpretation

The output chromatogram is plotted as UV absorbance versus retention time. For a pure compound, the result should be a single major peak with a purity level, calculated by area percent, of >98%. The absence of significant secondary peaks confirms that the spectra obtained from other methods correspond to the target compound and not a mixture.

Conclusion: A Unified Structural Verdict

The structure of this compound is rigorously confirmed by the convergence of data from four independent analytical techniques. High-resolution mass spectrometry validates the elemental composition and molecular weight (C₁₆H₂₂FNO₃, MW 295.35) and shows fragmentation patterns characteristic of the Boc group. [3]A full suite of 1D and 2D NMR experiments confirms the complete carbon-hydrogen framework, unambiguously assigning every proton and carbon, including the complex spin systems of the piperidine ring and the fluoro-aromatic moiety. FTIR spectroscopy provides a definitive fingerprint of the required functional groups, notably the carbamate carbonyl and aryl ether linkages. Finally, RP-HPLC analysis confirms the sample's high purity. This self-validating, orthogonal workflow leaves no ambiguity, providing the absolute structural certainty required for high-level research and drug development.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • NIH National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Autechaux. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Available at: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • NIH National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link]

  • NIH National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available at: [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

This guide serves as a definitive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will move beyond simple data recitation to provide a deep, field-proven perspective on its synthesis, characterization, and strategic application as a pivotal building block in modern pharmaceutical research.

Strategic Overview: The Value Proposition in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in drug discovery. Its value lies in the strategic combination of three key structural motifs:

  • The Piperidine Scaffold: A saturated heterocycle abundant in a vast array of FDA-approved drugs and natural alkaloids.[1] It provides a robust, three-dimensional framework that can be tailored to orient substituents in precise vectors, which is critical for achieving selective interactions with biological targets.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers reliable protection of the piperidine nitrogen. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for multi-step synthetic campaigns. This allows for late-stage functionalization of the nitrogen, a common strategy in library synthesis and lead optimization.

  • The 4-(4-Fluorophenoxy) Moiety: This ether-linked substituent provides several advantages. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (logP), which directly impacts a drug candidate's pharmacokinetic profile.[2]

This molecule is, therefore, not merely an intermediate but a highly engineered starting point for creating novel chemical entities, particularly within the realm of Central Nervous System (CNS) drug development and other targeted therapies.[3]

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. All quantitative data has been consolidated for clarity and rapid reference.

PropertyValueSource
Molecular Weight 295.35 g/mol [4]
Molecular Formula C₁₆H₂₂FNO₃[4]
CAS Number 333954-85-1[4]
Appearance White to off-white solid[3]
Purity (Typical) ≥98% (HPLC)[3]
Storage Conditions 2-8°C, sealed in dry environment[4]
SMILES CC(C)(C)OC(=O)N1CCC(OC2=CC=C(F)C=C2)CC1[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This pathway is reliable, scalable, and founded on well-understood reaction mechanisms. The causality behind each step is explained to ensure reproducibility and troubleshooting capability.

Retrosynthetic Analysis & Mechanistic Principle

The core C-O ether bond is logically formed between a nucleophilic phenoxide and an electrophilic piperidine. The retrosynthetic disconnection thus leads to two commercially available precursors: 4-fluorophenol and a suitable derivative of 4-hydroxypiperidine. To prevent unwanted side reactions at the piperidine nitrogen, it must be protected, making tert-butyl 4-hydroxypiperidine-1-carboxylate the ideal starting material. The reaction proceeds via an Sₙ2 mechanism, where a strong base is required to deprotonate the phenol, creating a potent nucleophile that attacks the electrophilic carbon of the piperidine ring (activated by a leaving group).

Recommended Experimental Protocol

Materials:

  • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (or a similar activated precursor)

  • 4-fluorophenol

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactor Preparation: Under an inert atmosphere (Argon or Nitrogen), add 4-fluorophenol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq.) to the solution. Expertise Note: K₂CO₃ is a milder, safer base than NaH and is sufficient for this transformation. For more sterically hindered or less reactive substrates, NaH might be required.

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-fluorophenoxide salt.

  • Nucleophilic Attack: Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture. Trustworthiness Note: Using a tosylate or mesylate derivative of 4-hydroxypiperidine provides an excellent leaving group, ensuring the reaction proceeds efficiently.

  • Reaction Monitoring: Heat the reaction to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).[5] The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts, and dry over anhydrous sodium sulfate.[6]

  • Purification: Concentrate the dried organic phase in vacuo. The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the final product as a white solid.

Synthesis Workflow Visualization

SynthesisWorkflow Precursors Precursors: - 4-Fluorophenol - Boc-4-OMs-Piperidine Base Base Activation (K₂CO₃ in DMF) Precursors->Base 1. Combine Reaction Williamson Ether Synthesis (Sₙ2 Reaction @ 60°C) Base->Reaction 2. React Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup 3. Quench & Isolate Purification Flash Chromatography (Silica Gel) Workup->Purification 4. Purify Product Final Product: tert-Butyl 4-(4-fluorophenoxy) piperidine-1-carboxylate Purification->Product 5. Characterize

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization for Quality Assurance

Self-validation is critical. The identity, structure, and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is mandatory for any material intended for drug development.

Spectroscopic & Spectrometric Confirmation
  • ¹H NMR (Proton NMR): This technique confirms the presence of all key proton environments. Expected signals include:

    • A singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

    • Multiplets in the aromatic region (~6.8-7.2 ppm) characteristic of the di-substituted fluorophenyl ring.

    • A series of multiplets in the upfield region (~1.5-4.0 ppm) corresponding to the non-equivalent protons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 296.35 or with a sodium adduct [M+Na]⁺.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of key functional groups, such as the strong carbonyl (C=O) stretch of the carbamate (~1680-1700 cm⁻¹), and C-O ether stretches.[7]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[3]

    • Methodology: A reverse-phase C18 column is typically used with a gradient elution system of water (often with 0.1% formic acid or TFA) and acetonitrile.

    • Detection: UV detection at a wavelength of ~254 nm is appropriate for the aromatic ring.

    • Acceptance Criterion: For use as a drug discovery intermediate, purity should be ≥98% by peak area.

Quality Control Workflow Visualization

AnalyticalWorkflow Crude Crude Product (Post-Synthesis) Purified Purified Compound (Post-Chromatography) Crude->Purified Purification Identity Structural Identity Check Purified->Identity Purity Purity Assessment Purified->Purity NMR ¹H NMR Identity->NMR MS Mass Spec (ESI-MS) Identity->MS HPLC RP-HPLC (>98%) Purity->HPLC Certified Certified Intermediate (Release for R&D) NMR->Certified MS->Certified HPLC->Certified

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, precision in chemical communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for the unambiguous identification of chemical substances. This guide offers a detailed deconstruction of the IUPAC name for tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] This document will elucidate the systematic methodology behind its nomenclature, explore its structural components, and provide a plausible synthetic route, thereby serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Imperative of Unambiguous Nomenclature in Pharmaceutical Research

The structural complexity of pharmacologically active molecules necessitates a rigorous and systematic naming convention. The common name, while convenient, can often be ambiguous. The IUPAC system, however, provides a set of rules that, when applied correctly, yield a unique and descriptive name for any given chemical structure. This systematic name is not merely a label; it is a detailed descriptor of the molecule's architecture, encoding information about its parent structure, functional groups, and their relative positions. For a molecule like this compound, which features a heterocyclic core, an ester, and an ether functional group, a systematic approach to its nomenclature is essential for clear communication in research publications, patents, and regulatory submissions.[2][3]

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The IUPAC name this compound can be systematically broken down to reveal the molecule's structure.

Identifying the Parent Heterocycle: Piperidine

The foundation of the name is piperidine . Piperidine is a saturated heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom.[4] According to IUPAC rules, the numbering of the piperidine ring begins at the heteroatom (nitrogen) as position 1.[5]

The Principal Functional Group: Carboxylate

The suffix of the name, -carboxylate , indicates the principal functional group is an ester derived from a carboxylic acid.[6][7][8][9] In this case, it is a derivative of piperidine-1-carboxylic acid, where the carboxylic acid group is attached to the nitrogen atom at position 1.

The Ester Alkyl Group: tert-Butyl

The first part of the name, tert-butyl , identifies the alkyl group attached to the oxygen of the ester functionality.[6][8] This signifies a tertiary butyl group, (CH₃)₃C-.

The Substituent at Position 4: 4-(4-Fluorophenoxy)

The name indicates a substituent at the 4th position of the piperidine ring. This substituent is 4-fluorophenoxy . This is an ether linkage where a 4-fluorophenyl group is connected to the piperidine ring via an oxygen atom.[10][11][12] The "phenoxy" part denotes a phenyl group attached to an oxygen atom, and "4-fluoro" specifies a fluorine atom at the para-position of the phenyl ring.

Assembling the Full IUPAC Name

Combining these components logically according to IUPAC rules gives the full name: This compound . The name clearly defines the piperidine core, the tert-butyl ester at the nitrogen, and the 4-fluorophenoxy substituent at the 4th carbon of the piperidine ring.

Molecular Structure and Numbering

The systematic name directly corresponds to a unique chemical structure. The diagram below illustrates the structure of this compound, with the atoms of the piperidine ring numbered according to IUPAC conventions.

Caption: Molecular structure and IUPAC numbering of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

PropertyValueSource
Molecular FormulaC₁₆H₂₂FNO₃[13]
Molecular Weight295.35 g/mol [13]
AppearanceSolid (form may vary)N/A
StorageSealed in dry, 2-8°C[13]
SMILESO=C(N1CCC(OC2=CC=C(F)C=C2)CC1)OC(C)(C)C[13]
InChIKeyKBJPEEKMTGAFKO-UHFFFAOYSA-N[14]

Plausible Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, a common strategy in the synthesis of complex piperidine derivatives.[15][16] A plausible and efficient route involves the protection of the piperidine nitrogen, followed by the introduction of the ether linkage.

Step-by-Step Experimental Protocol
  • Protection of 4-Hydroxypiperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) or sodium bicarbonate. This step selectively protects the nitrogen atom as a tert-butoxycarbonyl (Boc) group, yielding tert-butyl 4-hydroxypiperidine-1-carboxylate. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

  • Mitsunobu Reaction for Ether Synthesis: The resulting alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, is then subjected to a Mitsunobu reaction with 4-fluorophenol. This reaction is typically carried out using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like THF. The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry if a chiral center is present, although in this achiral substrate, it serves as an efficient way to form the ether linkage under mild conditions.

  • Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove the phosphine oxide and reduced azodicarboxylate byproducts. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Purification 4-Hydroxypiperidine 4-Hydroxypiperidine tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate 4-Hydroxypiperidine->tert-butyl 4-hydroxypiperidine-1-carboxylate Boc₂O, TEA, DCM This compound This compound tert-butyl 4-hydroxypiperidine-1-carboxylate->this compound 4-Fluorophenol, PPh₃, DEAD, THF Pure Product Pure Product This compound->Pure Product Column Chromatography

Caption: A plausible synthetic workflow for this compound.

Conclusion

The systematic IUPAC nomenclature is an indispensable tool in the precise communication of chemical information. This guide has provided a comprehensive deconstruction of the IUPAC name this compound, demonstrating how each component of the name defines a specific structural feature of the molecule. For researchers and professionals in the field of drug development, a thorough understanding of these principles is not merely an academic exercise but a fundamental requirement for ensuring accuracy, reproducibility, and clarity in their scientific endeavors. The presented physicochemical data and synthetic strategy further enrich the understanding of this compound, providing a solid foundation for its potential applications in medicinal chemistry.

References

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Ethers. Retrieved January 24, 2026, from [Link]

  • International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6).
  • Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved January 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems [Video]. YouTube. [Link]

  • IUPAC. (n.d.). Blue Book P-5. Retrieved January 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. [Link]

  • Vedantu. (n.d.). Ethers Nomenclature Made Easy: IUPAC Rules & Examples. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 24, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 24, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 18). IUPAC Nomenclature of Cyclic Ethers [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2018, April 18). What are the IUPAC names for singly- and doubly-protonated piperazine?. Retrieved January 24, 2026, from [Link]

  • Quora. (2020, April 23). What is the IUPAC name of ether?. Retrieved January 24, 2026, from [Link]

  • Confident Chemistry. (2022, February 1). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters [Video]. YouTube. [Link]

  • PubChem. (n.d.). N-tert-butyloxycarbonyl-4-(p-fluorophenoxymethyl)piperidine. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical entity through detailed spectral interpretation, experimental protocols, and theoretical reasoning.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structure combines a piperidine ring, a common scaffold in drug molecules, with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenoxy moiety. The precise characterization of this compound is paramount for ensuring the purity and structural integrity of subsequent synthetic intermediates and final active pharmaceutical ingredients.

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of the title compound, offering insights into chemical shifts, coupling constants, and peak assignments. By understanding the underlying principles that govern the spectral features of this molecule, researchers can confidently verify its structure and purity.

Chapter 1: Molecular Structure and Conformational Analysis

The chemical structure of this compound is presented below:

Chemical structure of this compound

Key Structural Features:

  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. In the case of the title compound, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.

  • Tert-butoxycarbonyl (Boc) Group: A common protecting group for amines, which influences the electronic environment of the piperidine ring.

  • 4-Fluorophenoxy Group: An aromatic ring substituted with a fluorine atom, connected to the piperidine ring via an ether linkage at the 4-position. The electronegativity of the oxygen and fluorine atoms, along with the aromatic ring current, significantly impacts the chemical shifts of nearby protons and carbons.

The substituent at the 4-position of the piperidine ring can exist in either an axial or equatorial position. Due to steric considerations, the bulkier 4-fluorophenoxy group is expected to predominantly occupy the equatorial position in the chair conformation.

Chapter 2: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0 to 10 ppm is typically sufficient for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate all signals.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally similar compounds, the following ¹H NMR spectral data are predicted for this compound in CDCl₃.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.95t, J ≈ 8.8 Hz2HH-Ar (ortho to F)
~ 6.85dd, J ≈ 8.8, 4.4 Hz2HH-Ar (ortho to O)
~ 4.40m1HH-4 (piperidine)
~ 3.70m2HH-2eq, H-6eq (piperidine)
~ 3.20m2HH-2ax, H-6ax (piperidine)
~ 2.00m2HH-3eq, H-5eq (piperidine)
~ 1.80m2HH-3ax, H-5ax (piperidine)
1.47s9HH-Boc

In-depth Discussion:

  • Aromatic Region (δ 6.8-7.0 ppm): The 4-fluorophenyl group gives rise to two signals in the aromatic region. The protons ortho to the fluorine atom are expected to appear as a triplet due to coupling with the fluorine and the adjacent aromatic proton. The protons ortho to the oxygen atom are predicted to be a doublet of doublets due to coupling with the adjacent aromatic proton and a smaller coupling to the fluorine.

  • Piperidine Ring Protons (δ 1.8-4.4 ppm):

    • The proton at the 4-position (H-4), being attached to the carbon bearing the electronegative oxygen atom, is shifted downfield to around 4.40 ppm.

    • The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield due to the inductive effect of the nitrogen and the carbamate group. The equatorial protons are typically found at a slightly lower field than the axial protons.

    • The protons at the 3 and 5-positions (H-3 and H-5) are the most upfield of the piperidine ring protons. Again, the equatorial protons are expected to be at a slightly lower field than their axial counterparts.

  • Tert-butyl Group (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.47 ppm.

Chapter 3: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum should be recorded on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard for ¹³C NMR.

  • Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing (the CDCl₃ solvent peak at δ 77.16 ppm can be used).

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 157.0 (d, ¹JCF ≈ 240 Hz)C-Ar (C-F)
~ 154.9C=O (Boc)
~ 154.0 (d, ⁴JCF ≈ 2 Hz)C-Ar (C-O)
~ 118.0 (d, ³JCF ≈ 8 Hz)C-Ar (CH ortho to O)
~ 115.8 (d, ²JCF ≈ 23 Hz)C-Ar (CH ortho to F)
~ 79.5C(CH₃)₃ (Boc)
~ 72.0C-4 (piperidine)
~ 41.0C-2, C-6 (piperidine)
~ 31.0C-3, C-5 (piperidine)
28.4C(CH₃)₃ (Boc)

In-depth Discussion:

  • Aromatic Carbons (δ 115-158 ppm): The carbons of the 4-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of around 240 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond couplings.

  • Carbonyl Carbon (δ ~154.9 ppm): The carbonyl carbon of the Boc group is expected to be significantly downfield.

  • Piperidine Ring Carbons (δ 31-72 ppm):

    • The carbon at the 4-position, attached to the oxygen, will be the most downfield of the piperidine carbons.

    • The carbons adjacent to the nitrogen (C-2 and C-6) will be next, followed by the carbons at the 3 and 5-positions.

  • Tert-butyl Carbons (δ 28.4 and ~79.5 ppm): The quaternary carbon of the Boc group appears around 79.5 ppm, while the three equivalent methyl carbons give a signal at approximately 28.4 ppm.

Chapter 4: Visualization of Experimental Workflow

The logical flow of NMR analysis is critical for systematic and accurate structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in CDCl3 with TMS H1_Acq Acquire 1H Spectrum Prep->H1_Acq C13_Acq Acquire 13C Spectrum Prep->C13_Acq H1_Proc Process 1H Data (FT, Phase, Reference) H1_Acq->H1_Proc C13_Proc Process 13C Data (FT, Phase, Reference) C13_Acq->C13_Proc H1_Assign Assign 1H Signals (Chem Shift, Integration, Multiplicity) H1_Proc->H1_Assign C13_Assign Assign 13C Signals (Chem Shift, C-F Coupling) C13_Proc->C13_Assign Structure_Confirm Structure Confirmation H1_Assign->Structure_Confirm C13_Assign->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can effectively use NMR spectroscopy to confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols serve as a reliable starting point for acquiring high-quality NMR data, ensuring confidence in experimental results.

References

  • General NMR Principles

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • NMR Data of Similar Compounds

    • Title: Spectral D
    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.
    • URL: [Link]

  • ¹³C NMR of Piperidine Derivatives

    • Title: Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Fluorine NMR Spectroscopy

    • Title: 19F NMR Spectroscopy
    • Source: Chem LibreTexts
    • URL: [Link]

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, purity assessment, and metabolic studies. We will delve into the principles of ionization, fragmentation pathways, and the practical aspects of acquiring and interpreting mass spectra for this class of compounds.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its structure combines a piperidine core, a common scaffold in pharmaceuticals, with a fluorophenoxy moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is instrumental in synthetic strategies, masking the reactivity of the piperidine nitrogen until its removal is desired.

Mass spectrometry is an indispensable tool for the characterization of such molecules. It provides precise mass measurements, which confirm the molecular formula, and detailed fragmentation patterns that offer a wealth of structural information. This guide will focus primarily on Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, thermally labile molecules like our target compound.

Foundational Principles: Ionization and Instrumentation

Electrospray ionization is the method of choice for analyzing this compound due to its ability to generate intact molecular ions with minimal in-source fragmentation. The basic nitrogen of the piperidine ring readily accepts a proton, leading to the formation of a protonated molecule, [M+H]⁺.

Typical Instrument Configuration:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is recommended to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is employed in tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the precursor ion and elucidate its structure.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the analysis of this compound by LC-MS.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterRecommended ValueRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for this moderately polar compound.
Mobile Phase A 0.1% Formic acid in WaterPromotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient Start with a low percentage of B, ramp up to a high percentage of B.To ensure good separation from any impurities and optimal elution of the analyte.
Flow Rate 0.2-0.4 mL/minCompatible with standard ESI sources.
Column Temperature 30-40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLTo avoid overloading the column and the mass spectrometer.

Mass Spectrometry (MS) Parameters:

ParameterRecommended ValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic piperidine nitrogen is readily protonated.
Capillary Voltage 3.0-4.0 kVOptimizes the electrospray process.
Source Temperature 120-150 °CAssists in desolvation of the ESI droplets.
Desolvation Gas Flow 600-800 L/hrAids in solvent evaporation.
Desolvation Temperature 350-450 °CCompletes the desolvation process.
MS1 Scan Range m/z 100-500To detect the [M+H]⁺ ion (expected at m/z 310.17).
MS/MS Precursor Ion m/z 310.17The protonated molecule to be fragmented.
Collision Energy 10-40 eV (Ramp)A range of collision energies is used to generate a comprehensive fragmentation spectrum.

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion:

The molecular formula of this compound is C₁₆H₂₂FNO₃. Its monoisotopic mass is 309.1584 Da. In positive ion ESI, the compound will be observed as its protonated form, [M+H]⁺, with an expected m/z of 310.1657 .

Predicted Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound is expected to be dominated by the lability of the Boc protecting group. The following is a proposed fragmentation pathway based on established principles for Boc-protected amines and piperidine derivatives.[1][2]

G M [M+H]⁺ m/z 310.17 F1 Loss of Isobutylene (-C₄H₈) M->F1 - 56.06 Da I1 [M+H - 56]⁺ m/z 254.10 F1->I1 F2 Loss of CO₂ I1->F2 - 43.99 Da I2 [M+H - 56 - 44]⁺ m/z 210.11 F2->I2 F3 Loss of Fluorophenol (-C₆H₅FO) I2->F3 - 112.04 Da I3 Piperidinyl Cation m/z 84.08 F3->I3

Figure 1. Proposed ESI-MS/MS fragmentation pathway.

Explanation of Key Fragmentation Steps:

  • Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (m/z 56.06) from the protonated molecule.[1] This occurs via a six-membered ring transition state, resulting in a carbamic acid intermediate. This is often the most intense fragment ion observed.

  • Loss of Carbon Dioxide (CO₂): The carbamic acid intermediate is unstable and readily loses carbon dioxide (m/z 43.99) to yield the deprotected, protonated piperidine derivative.[1]

  • Cleavage of the Ether Bond: Subsequent fragmentation can involve the cleavage of the ether linkage, leading to the loss of fluorophenol (m/z 112.04) and the formation of a piperidinyl cation.

  • Piperidine Ring Fragmentation: Further fragmentation of the piperidine ring itself can occur, often through α-cleavage adjacent to the nitrogen atom, although this is typically more prevalent in electron ionization (EI) mass spectrometry.[2]

Summary of Expected Fragment Ions:

m/z (Theoretical)Proposed Structure / Loss
310.17[M+H]⁺
254.10[M+H - C₄H₈]⁺
210.11[M+H - C₄H₈ - CO₂]⁺
113.04[Fluorophenoxy]⁺ or related fragment
84.08Piperidinyl cation fragment

Conclusion: A Powerful Analytical Approach

The mass spectrometric analysis of this compound, particularly using ESI-Q-TOF or ESI-Orbitrap instrumentation, provides a robust and reliable method for its identification and structural characterization. By understanding the characteristic fragmentation patterns, especially the facile loss of the Boc group, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the development of novel therapeutics.

References

  • Wang, M., Wang, W., & Q, A. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning significance of the tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate scaffold in contemporary drug discovery. We will explore its synthetic accessibility, diverse biological activities with a focus on monoamine transporter inhibition, and the methodologies employed to characterize its derivatives. This document is intended to serve as a practical and in-depth resource, empowering researchers to leverage this versatile chemical entity in their own discovery programs.

The Strategic Value of the 4-(4-Fluorophenoxy)piperidine Core

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its conformational flexibility and the capacity for substitution at various points on the ring allow for the fine-tuning of pharmacological properties. The introduction of a 4-phenoxy moiety, particularly one bearing a fluorine atom, offers several strategic advantages:

  • Metabolic Stability: The fluorine atom can block potential sites of metabolism on the phenyl ring, enhancing the pharmacokinetic profile of the molecule.

  • Target Engagement: The electronegativity and size of the fluorine atom can modulate key interactions with biological targets, influencing binding affinity and selectivity.

  • Blood-Brain Barrier Permeation: The overall lipophilicity and polarity of the scaffold can be tailored to optimize penetration into the central nervous system, a critical factor for neuropsychiatric drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the core scaffold an ideal intermediate for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a substituted phenol.

General Synthetic Protocol:

A general and adaptable synthetic scheme is presented below, providing a foundation for the creation of a diverse library of derivatives.

Scheme 1: General Synthesis of this compound Derivatives

Synthetic_Scheme reagent1 4-Hydroxypiperidine intermediate1 Tert-butyl 4-hydroxypiperidine-1-carboxylate reagent1->intermediate1 Boc Protection reagent2 (Boc)2O, Base product Tert-butyl 4-(aryloxy)piperidine-1-carboxylate Derivatives intermediate1->product Etherification reagent3 Ar-OH, Mitsunobu conditions or Mesylation followed by SN2

Caption: General synthetic route for Tert-butyl 4-(aryloxy)piperidine-1-carboxylate derivatives.

Step-by-Step Methodology:

  • Boc Protection of 4-Hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or diisopropylethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Etherification: The resulting tert-butyl 4-hydroxypiperidine-1-carboxylate can be converted to the desired ether via several methods:

    • Mitsunobu Reaction: This method involves reacting the alcohol with the desired phenol (e.g., 4-fluorophenol or other substituted phenols) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).

    • Williamson Ether Synthesis: This two-step approach involves first converting the alcohol to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the sodium or potassium salt of the desired phenol in a nucleophilic substitution reaction.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Biological Activity: A Focus on Monoamine Transporter Inhibition

Derivatives of the this compound scaffold have shown significant promise as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT). Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants.

In Vitro Evaluation of SERT Inhibition

The affinity of novel compounds for the serotonin transporter is a critical initial assessment. This is typically determined through radioligand binding assays.

Protocol: SERT Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: A commonly used radioligand is [³H]-Citalopram or [³H]-Paroxetine.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

A hypothetical structure-activity relationship for a series of this compound derivatives is presented in the table below. This data is illustrative and serves to demonstrate how SAR can be systematically explored.

CompoundSERT Ki (nM)
1a HH150
1b 4-FH25
1c 4-ClH30
1d 4-CH₃H80
1e 2,4-diFH15
1f 4-F2-CH₃45

Table 1: Illustrative Structure-Activity Relationship of Tert-butyl 4-(4-aryloxy)piperidine-1-carboxylate Derivatives for SERT Inhibition.

Selectivity Profiling

To assess the selectivity of these compounds, similar binding assays should be performed for other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). High selectivity for SERT over DAT and NET is a desirable characteristic for developing SSRIs with a favorable side-effect profile.

In Vivo Evaluation of Antidepressant-like Activity

Promising compounds identified from in vitro screening are advanced to in vivo models to assess their potential therapeutic efficacy. The forced swim test in rodents is a widely used behavioral assay to screen for antidepressant-like activity.

Protocol: Forced Swim Test (Mouse)
  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Place each mouse individually into the swim cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow start Start acclimation Animal Acclimation start->acclimation dosing Compound/Vehicle Administration acclimation->dosing swim_test Forced Swim Test (6 min) dosing->swim_test scoring Score Immobility (last 4 min) swim_test->scoring analysis Data Analysis scoring->analysis end End analysis->end

Caption: Workflow for the mouse forced swim test.

Future Directions and Therapeutic Potential

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Beyond its application in developing SERT inhibitors for depression and anxiety, derivatives of this core structure may exhibit activity at other CNS targets. The systematic exploration of substitutions on both the phenoxy and piperidine rings, guided by robust in vitro and in vivo assays, will undoubtedly lead to the identification of new chemical entities with significant therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. T&J Chemical. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

  • In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC - NIH. Available at: [Link]

  • Mouse Forced Swim Test. JoVE. Available at: [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. Available at: [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • 4-Phenylpiperidine compounds. Google Patents.
  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. National Library of Medicine. Available at: [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]

  • The conformational preferences of fluorinated piperidine derivatives.... ResearchGate. Available at: [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. Available at: [Link]

  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. ResearchGate. Available at: [Link]

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. Available at: [Link]

  • Serotonin Transporter (SERT) Inhibitors for the Treatment of Depression and Anxiety. Google Patents.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. Available at: [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. Google Patents.
  • Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. PubMed Central. Available at: [Link]

Sources

A-Technical-Guide-to-the-Safe-Handling-of-Tert-butyl-4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Laboratory Professionals

Abstract

This document provides a comprehensive technical overview of the safety and handling protocols for tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. As a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data on the compound and its structural analogs to provide actionable insights for researchers, scientists, and drug development professionals. It covers hazard identification, exposure controls, handling and storage procedures, and emergency response, grounded in established chemical safety principles.

Introduction and Compound Profile

This compound is a Boc-protected piperidine derivative. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and the introduction of a fluorophenoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity. While specific toxicological data for this exact compound is limited, the safety profile can be inferred from data on structurally related fluorinated and Boc-protected piperidine compounds. This guide adopts a cautious approach, treating the compound with the respect due to a novel chemical entity whose properties are not fully characterized.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₂₂FNO₃
Molecular Weight 295.35 g/mol
Appearance White to off-white solid (typical for related compounds)
Storage Temperature Room temperature; cool, dry place recommended

Note: Properties are based on typical data for similar compounds and may vary.

Hazard Identification and Risk Assessment

While a specific GHS classification for this compound is not universally established, analysis of safety data sheets for analogous compounds provides a strong basis for hazard assessment.

Anticipated Hazards:

  • Acute Oral Toxicity: Structurally similar compounds are classified as harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The causality for these hazards lies in the chemical reactivity of the piperidine ring and the potential for the fluorophenoxy group to interfere with biological processes upon exposure. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, liberating the more reactive free piperidine.

Risk_Assessment_Workflow cluster_0 Risk Assessment for Handling this compound A Identify Hazards (Oral, Skin, Eye, Respiratory Irritant) B Assess Exposure Potential (Quantity, Frequency, Duration) A->B C Evaluate Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Additional Controls (e.g., Glovebox, Specialized PPE) D->E If High F Proceed with Experiment D->F If Low/Medium E->F G Re-evaluate if Procedure Changes F->G

Caption: Risk Assessment Workflow for Chemical Handling.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to mitigate the identified risks. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, especially in powdered form or when heated, is a certified chemical fume hood . This is critical to prevent inhalation of dust or vapors.[1] The fume hood should have adequate airflow and be located in an area with minimal cross-drafts. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Nitrile rubber gloves.Provides a barrier against skin contact, which can cause irritation.[2] Always check for tears and breakthrough times.
Body A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling
  • Work Area: All manipulations of the solid compound should be performed within a chemical fume hood to minimize inhalation exposure.[1]

  • Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. A spatula should be used, and the container should be tapped gently rather than shaken.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Location: Store in a designated chemical storage cabinet, segregated from incompatible materials. The storage area should be protected from direct sunlight and heat sources.[4][5]

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to accidents.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][8]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]

Spill Response

The response to a spill depends on its size and location.

Spill_Response_Procedure cluster_1 Chemical Spill Emergency Response A Assess the Spill (Size, Location, Hazard) B Alert Personnel & Evacuate Area if Necessary A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent dikes) C->D E Absorb/Neutralize (Use inert absorbent material) D->E F Collect Waste in a Labeled, Sealable Container E->F G Decontaminate the Area F->G H Dispose of Waste via EH&S G->H

Sources

Methodological & Application

Protocol for the Synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate: A Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a valuable intermediate for drug discovery programs. The synthesis is achieved via a Williamson ether synthesis, a robust and scalable method for forming aryl ethers.[4][5] We will delve into the mechanistic rationale behind reagent selection and procedural steps, offer a comprehensive, step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this important building block.

Introduction and Scientific Rationale

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The structure combines three key features:

  • The Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen, preventing its unwanted reactivity as a nucleophile or base during the ether formation step.[6] Its removal under acidic conditions is typically clean and high-yielding.[7]

  • The Aryl Ether Linkage: The ether bond connects the piperidine core to a substituted aromatic ring, a common motif in pharmacologically active compounds.

  • The 4-Fluorophenyl Group: The fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets through hydrogen bonding or other electronic interactions.

The chosen synthetic route is the Williamson ether synthesis , a classic SN2 reaction. This method involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. In this specific application, we deprotonate the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a potent nucleophile that subsequently attacks an activated aryl fluoride, or more commonly, is coupled with 4-fluorophenol.

Mechanism Spotlight: The Williamson Ether Synthesis

The reaction proceeds via a two-step SN2 mechanism:

  • Deprotonation: A strong, non-nucleophilic base is required to quantitatively deprotonate the secondary alcohol of the piperidine starting material. Sodium hydride (NaH) is an excellent choice for this purpose. It is a powerful base that irreversibly deprotonates the alcohol, generating a sodium alkoxide and hydrogen gas (H₂), which evolves from the reaction, driving this step to completion.

  • Nucleophilic Attack: The resulting alkoxide is a potent nucleophile. It attacks the electron-deficient carbon of the C-F bond in 4-fluorophenol (often facilitated by the use of a base to deprotonate the phenol first, or in this case, direct coupling with 4-fluorophenol where the piperidinol is the primary nucleophile). The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which can solvate the sodium cation without solvating the alkoxide nucleophile, thereby maximizing its reactivity.[5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM1 tert-butyl 4-hydroxypiperidine-1-carboxylate Alkoxide Sodium Alkoxide Intermediate SM1->Alkoxide + NaH Base NaH (Sodium Hydride) H2 H₂ (gas) Alkoxide->H2 releases Alkoxide_ref Sodium Alkoxide (from Step 1) ArylHalide 4-Fluorophenol Product Final Product LeavingGroup F⁻ Product->LeavingGroup displaces Alkoxide_ref->Product + 4-Fluorophenol

Sources

Leveraging Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for CNS Drug Discovery:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its structural rigidity and synthetic tractability make it an ideal starting point for developing ligands with high affinity and selectivity for various CNS targets. This guide focuses on a key building block, Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate , detailing its synthesis, strategic importance, and application in the discovery of novel CNS therapeutics. We provide an in-depth exploration of its use in developing monoamine reuptake inhibitors, exemplified by the clinical candidate centanafadine, and touch upon its utility for other target classes like dopamine receptors. This document furnishes researchers with both the strategic rationale and detailed, field-tested protocols for leveraging this versatile scaffold in their drug discovery programs.

The Strategic Value of the 4-(4-Fluorophenoxy)piperidine Scaffold

The piperidine ring is a foundational component in numerous FDA-approved CNS drugs due to its favorable physicochemical properties, including its basic nitrogen atom which is often protonated at physiological pH, aiding in solubility and interactions with biological targets.[1] The incorporation of a 4-aryloxy substituent, specifically the 4-fluorophenoxy group, offers several distinct advantages for the medicinal chemist:

  • Metabolic Stability: The fluorine atom at the para-position of the phenyl ring is a bioisostere for a hydrogen atom but is resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly enhance the pharmacokinetic profile of a drug candidate by preventing the formation of inactive or reactive metabolites.

  • Target Engagement: The phenoxy ether linkage provides a specific vector and conformational constraint that can be optimized for potent interactions within the binding pockets of CNS targets like monoamine transporters and G-protein coupled receptors (GPCRs).[2][3]

  • Modulation of Physicochemical Properties: The fluorine atom increases lipophilicity (cLogP), which can improve blood-brain barrier (BBB) penetration, a critical attribute for any CNS-acting therapeutic.[3]

  • Synthetic Versatility: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the scaffold stable and unreactive during initial synthetic steps.[4] Its clean, acid-labile removal in a later step provides a secondary amine handle, which is primed for diversification to build out a chemical library for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: A Foundational Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This protocol outlines a reliable and scalable method.

Protocol 2.1: Synthesis via Williamson Ether Reaction

Rationale: This reaction joins an alkoxide with a primary alkyl halide or, in this case, an alcohol with a phenol under basic conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phenol, forming the reactive phenoxide nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the cation and leaving the nucleophile highly reactive.

Materials & Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
Tert-butyl 4-hydroxypiperidine-1-carboxylate109320-32-3201.27Piperidine core
4-Fluorophenol371-41-5112.10Phenoxy source
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Base
Anhydrous Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous Wash
BrineN/AN/AAqueous Wash
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluorophenol (1.0 eq).

  • Solvation: Dissolve the 4-fluorophenol in anhydrous DMF (approx. 10 mL per gram of phenol). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium phenoxide salt will form.

  • Nucleophilic Addition: In a separate flask, dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[4]

Workflow Diagram:

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Fluorophenol C 1. NaH, DMF, 0°C (Deprotonation) A->C B Tert-butyl 4-hydroxypiperidine-1-carboxylate D 2. Add Piperidine 3. Heat to 70°C, Overnight B->D C->D E Quench (aq. NaHCO3) Extract (EtOAc) D->E F Wash, Dry, Concentrate E->F G Silica Gel Chromatography F->G H Final Product: Tert-butyl 4-(4-fluorophenoxy) piperidine-1-carboxylate G->H

Caption: Synthetic workflow for the core scaffold.

Case Study: Development of Triple Reuptake Inhibitors (e.g., Centanafadine Analogs)

A primary application of this scaffold is in the synthesis of monoamine reuptake inhibitors, which modulate the synaptic concentrations of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[5] Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), is an investigational non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7] Its core structure is derived directly from the 4-(4-fluorophenoxy)piperidine intermediate.

Rationale for Targeting Monoamine Transporters

Imbalances in monoaminergic systems are implicated in numerous CNS disorders.

  • ADHD: Characterized by deficits in dopamine and norepinephrine signaling in the prefrontal cortex.[8]

  • Depression & Anxiety: Primarily linked to dysregulation of serotonin and norepinephrine.[9]

An SNDRI, or triple reuptake inhibitor, offers the potential for a broad therapeutic effect by simultaneously addressing deficits across all three systems.[7] The 4-aryloxypiperidine scaffold serves as an excellent starting point for modulating the potency and selectivity between the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[10][11][12]

Synthetic Protocol: Deprotection and Diversification

The key to creating a library of analogs is the removal of the Boc group, followed by the introduction of various substituents onto the piperidine nitrogen.

Protocol 3.2.1: Boc Deprotection

Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, highly efficient method that proceeds at room temperature, and the byproducts (isobutylene and CO2) are volatile, simplifying workup.

  • Dissolution: Dissolve this compound (1.0 eq) in DCM (10 mL per gram).

  • Acidification: Add TFA (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield 4-(4-fluorophenoxy)piperidine as its free base or TFA salt.

Protocol 3.2.2: N-Alkylation (Example: Reductive Amination)

Rationale: Reductive amination is a robust method for forming C-N bonds. The secondary amine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and does not reduce it.

  • Setup: To a solution of 4-(4-fluorophenoxy)piperidine (1.0 eq) in dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq, catalyst).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup & Purification: Quench with water and extract with DCM. Purify via column chromatography to obtain the N-substituted analog.

Workflow Diagram:

G A Boc-Protected Scaffold B TFA / DCM (Deprotection) A->B C 4-(4-fluorophenoxy)piperidine (Key Intermediate) B->C D Reductive Amination: R-CHO, STAB, DCE C->D E N-Alkylation: R-X, Base C->E F Amide Coupling: R-COCl, Base C->F G Diverse Library of Final Compounds D->G E->G F->G

Caption: From core scaffold to a diverse chemical library.

Biological Evaluation Cascade

A tiered screening approach is employed to efficiently identify promising candidates.

Protocol 3.3.1: Primary Screen - In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of synthesized compounds for hDAT, hNET, and hSERT.

  • Source: Use cell membranes prepared from HEK293 cells stably expressing the human recombinant transporters (hDAT, hNET, or hSERT).

  • Radioligand:

    • hDAT: [³H]WIN 35,428

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

  • Procedure: In a 96-well plate, incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate Ki values from IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 3.3.2: Secondary Screen - In Vitro Reuptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of compounds in inhibiting neurotransmitter uptake.

  • Source: Use either synaptosomes prepared from rat brain tissue or HEK293 cells expressing the transporters.

  • Radiolabeled Substrate:

    • hDAT: [³H]Dopamine

    • hNET: [³H]Norepinephrine

    • hSERT: [³H]Serotonin

  • Procedure: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for 15-20 minutes at 37 °C.

  • Initiation: Initiate the uptake by adding a fixed concentration of the radiolabeled substrate.

  • Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes).

  • Termination: Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Detection & Analysis: Measure the radioactivity of the cells/synaptosomes and calculate IC₅₀ values by non-linear regression analysis.

Screening Cascade Diagram:

G A Synthesized Compound Library B Primary Screen: Radioligand Binding Assays (Determine Affinity, Ki) A->B C Potent Binders (e.g., Ki < 100 nM) B->C D Secondary Screen: Functional Reuptake Assays (Determine Potency, IC50) C->D E Potent & Balanced Inhibitors (e.g., Centanafadine-like profile) D->E F Tertiary Screens: In Vitro ADME, Selectivity Panels E->F G Lead Candidate for In Vivo Studies F->G

Caption: A typical in vitro screening cascade for CNS drugs.

Data Interpretation & Structure-Activity Relationships (SAR)

The goal is to identify compounds with the desired inhibitory profile. For an ADHD therapeutic like Centanafadine, a profile with high potency at NET and DAT, and lower but significant potency at SERT, is desirable.[6][7]

Hypothetical SAR Data Table:

Compound IDN-Substituent (R)NET Ki (nM)DAT Ki (nM)SERT Ki (nM)NET/DAT Selectivity
1 -H5501200>50000.46
2a -CH₃15045021000.33
2b -CH₂CH₂Ph25904000.28
2c -CH(Ph)₂8201500.40
2d Centanafadine-like5 30 70 0.17

Interpretation:

  • The unsubstituted piperidine (1 ) is a weak ligand.

  • Small alkyl groups (2a ) improve potency slightly.

  • Introducing bulky, lipophilic aromatic groups (2b , 2c ) significantly enhances binding affinity, particularly for NET and DAT.

  • Fine-tuning the N-substituent is critical to achieving the balanced "triple" reuptake profile seen in compound 2d , which mimics the reported 1:6:14 inhibitory ratio of Centanafadine.[7]

Broader Applications: Scaffolding for Dopamine D4 Receptor Ligands

The versatility of the 4-aryloxypiperidine scaffold extends beyond transporters. It has also been successfully employed as a core structure for developing potent and selective antagonists for the dopamine D4 receptor (D4R), a target of interest for schizophrenia and other neuropsychiatric disorders.[2][13][14] In this context, the piperidine nitrogen is often incorporated into a larger, more complex chemical moiety designed to interact with the unique features of the D4R binding pocket. The 4-(4-fluorophenoxy) group remains a key anchoring element for maintaining high affinity.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern CNS drug discovery. Its key features—a metabolically stable anchoring group, a synthetically versatile core, and a protective group enabling late-stage diversification—make it an invaluable tool for researchers. The protocols and strategic insights provided herein demonstrate a clear and validated pathway from scaffold synthesis to the generation and evaluation of novel drug candidates targeting complex CNS pathologies. By understanding the causality behind each experimental choice, from synthesis to biological screening, research teams can more efficiently navigate the path to identifying promising new therapeutics.

References

  • Wikipedia. Phencyclidine. Available from: [Link]

  • Paudel, K. et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available from: [Link]

  • Cutler, A. J. et al. (2024). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. National Institutes of Health. Available from: [Link]

  • Wikipedia. Monoamine releasing agent. Available from: [Link]

  • Massachusetts General Hospital. (2024). Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Available from: [Link]

  • Rani, S. et al. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available from: [Link]

  • Wang, M. et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Chempurity. Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Available from: [Link]

  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Available from: [Link]

  • Wikipedia. Centanafadine. Available from: [Link]

  • Google Patents. US11564885B2 - Centanafadine pharmaceutical formulations, and methods of making and using same.
  • Chattopadhyay, S. et al. (2000). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • Zou, M.-F. et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, NIH. Available from: [Link]

  • Sexton, T. et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]

  • De Luca, L. et al. (2018). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. Available from: [Link]

  • Faraone, S. V. et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. PMC, NIH. Available from: [Link]

  • Sexton, T. et al. (2021). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available from: [Link]

  • MDPI. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Available from: [Link]

  • New Drug Approvals. CENTANAFADINE. Available from: [Link]

  • Faraone, S. V. et al. (2024). Efficacy and Safety of Centanafadine for ADHD Treatment in Children: A Randomized Clinical Trial. Pediatrics Open Science, AAP Publications. Available from: [Link]

  • ACS Publications. (2006). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Kim, H. J. et al. (2008). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Available from: [Link]

  • Desai, B. M. et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available from: [Link]

  • AVESİS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Available from: [Link]

  • Li, Z. et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. Available from: [Link]

  • Alam, M. M. et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Dopamine Receptor Ligands Using Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a versatile starting material for the synthesis of novel dopamine receptor ligands. We will explore the underlying pharmacophoric significance of this scaffold, detail robust synthetic protocols for its derivatization, and outline a framework for the subsequent characterization and biological evaluation of new chemical entities. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

Introduction: The Rationale for the 4-Phenoxypiperidine Scaffold

Dopamine, an essential neurotransmitter, modulates critical functions within the central nervous system (CNS), including cognition, motivation, and motor control.[1] Its receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are principal targets for therapeutic agents treating a spectrum of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1][2][3] The development of subtype-selective ligands is a paramount goal in modern medicinal chemistry to achieve targeted therapeutic effects while minimizing off-target side effects.[2]

The 4-phenoxypiperidine motif is a well-established and privileged scaffold in the design of CNS-active compounds, particularly for dopamine receptors.[4][5] The core structure presents several key features for molecular recognition at the receptor:

  • The Piperidine Nitrogen: This basic nitrogen is a crucial pharmacophoric element, typically forming a salt bridge with a conserved aspartate residue (e.g., Asp115 in the D4 receptor) in the transmembrane domain of dopamine receptors.[4]

  • The Aryloxy Moiety: The aromatic ring serves as a versatile anchor for establishing van der Waals and π-π stacking interactions within the receptor's binding pocket.[4]

  • Structural Rigidity and Vectorial Orientation: The piperidine ring constrains the geometry of the molecule, positioning the nitrogen and the aromatic substituent in a well-defined spatial orientation conducive to high-affinity binding.

Our starting material, This compound , is an ideal precursor for generating a library of diverse ligands.[6] The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the critical piperidine nitrogen, which can be selectively removed under acidic conditions. The fluorinated phenyl ring offers a site for potential modification and can influence the compound's metabolic stability and binding affinity.[6]

Section 1: Overview of Synthetic Strategy

The derivatization of this compound can be approached through two primary strategic pathways, allowing for extensive exploration of the chemical space around the core scaffold.

  • Pathway A: Derivatization at the Piperidine Nitrogen. This is the most direct and common approach. It involves the initial deprotection of the Boc group to unmask the secondary amine, followed by functionalization through N-alkylation or reductive amination to introduce a wide array of substituents.

  • Pathway B: Modification of the Aromatic Ring. This advanced strategy involves electrophilic aromatic substitution (EAS) on the 4-fluorophenoxy ring to modulate the electronic and steric properties of this moiety.

The following diagram illustrates this divergent synthetic workflow.

G cluster_main Synthetic Workflow cluster_path_a Pathway A: Nitrogen Derivatization cluster_functionalization Step 2: N-Functionalization cluster_path_b Pathway B: Aromatic Modification SM Starting Material Tert-butyl 4-(4-fluorophenoxy) piperidine-1-carboxylate Deprotection Step 1: Boc Deprotection (TFA or HCl) SM->Deprotection Acidic Cleavage EAS Protocol B.1: Electrophilic Aromatic Substitution (e.g., Nitration) SM->EAS Intermediate 4-(4-Fluorophenoxy)piperidine (Secondary Amine Intermediate) Deprotection->Intermediate Alkylation Protocol A.1: N-Alkylation Intermediate->Alkylation ReductiveAmination Protocol A.2: Reductive Amination Intermediate->ReductiveAmination ProductA Novel Ligand Library A (N-Substituted) Alkylation->ProductA ReductiveAmination->ProductA ProductB Novel Ligand Library B (Ring-Substituted) EAS->ProductB

Caption: Divergent synthetic pathways for ligand synthesis.

Section 2: Protocols for Derivatization at the Piperidine Nitrogen (Pathway A)

This pathway is the cornerstone for generating structural diversity and modulating the pharmacological profile of the ligands.

Protocol A.1: Boc Deprotection of the Piperidine Nitrogen

Rationale: The Boc protecting group is acid-labile, allowing for its efficient removal without affecting other functional groups like the aryl ether. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method that results in the formation of the trifluoroacetate salt of the amine, which is typically carried forward without isolation.[7][8]

Reagent/SolventMolar Eq.Purpose
Starting Material1.0Substrate
Dichloromethane (DCM)-Anhydrous Solvent
Trifluoroacetic Acid (TFA)10-20Deprotection Reagent

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (isobutylene).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • The resulting crude oil or solid is the trifluoroacetate salt of 4-(4-fluorophenoxy)piperidine. This intermediate is often used directly in the next step without further purification.

Protocol A.2: N-Functionalization via Reductive Amination

Rationale: Reductive amination is a powerful and versatile C-N bond-forming reaction. It proceeds via the formation of an intermediate iminium ion from the secondary amine and an aldehyde/ketone, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, moisture-tolerant, and highly selective for the iminium ion over the carbonyl starting material.[7][9]

Reagent/SolventMolar Eq.Purpose
Amine Intermediate (TFA salt)1.0Nucleophile
Aldehyde or Ketone (R-CHO)1.1Electrophile
Sodium Triacetoxyborohydride1.5Reducing Agent
Triethylamine (TEA) or DIPEA2.0-3.0Base (to neutralize TFA salt)
Dichloromethane (DCM)-Anhydrous Solvent

Step-by-Step Methodology:

  • To the crude 4-(4-fluorophenoxy)piperidine TFA salt (1.0 eq), add anhydrous DCM.

  • Add the desired aldehyde or ketone (1.1 eq) to the suspension.

  • Add a suitable base such as triethylamine (2.0-3.0 eq) to neutralize the TFA salt and facilitate iminium formation. Stir for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired N-substituted ligand.

Section 3: Protocols for Aromatic Ring Modification (Pathway B)

Rationale: Modifying the electronic properties of the 4-fluorophenoxy ring can fine-tune ligand-receptor interactions. Electrophilic aromatic substitution is a classic method for this purpose. The ether oxygen is an activating, ortho, para-directing group. Since the para position is occupied, substitution will occur at the positions ortho to the ether linkage.[10][11]

Protocol B.1: Aromatic Nitration

Rationale: Nitration introduces a nitro group, a strong electron-withdrawing group, onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10][12]

Reagent/SolventMolar Eq.Purpose
Starting Material1.0Substrate
Sulfuric Acid (H₂SO₄, conc.)-Catalyst/Solvent
Nitric Acid (HNO₃, fuming)1.1Nitrating Agent

Step-by-Step Methodology:

  • Add the starting material, this compound (1.0 eq), to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0-5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography. The primary product will be the ortho-nitro substituted derivative.

Section 4: Purification and Characterization

Self-Validation and Trustworthiness: The identity and purity of every synthesized compound must be rigorously confirmed. This is non-negotiable for generating reliable structure-activity relationship (SAR) data.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the synthesized ligands. A gradient elution system (e.g., ethyl acetate in hexanes) is typically employed.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the final compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.

    • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for compounds intended for biological screening.

Section 5: Biological Evaluation and Dopamine Receptor Signaling

Once synthesized and characterized, the novel ligands must be evaluated for their affinity and functional activity at dopamine receptors.

Framework for a Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[4]

  • Materials: Membranes from HEK293 cells expressing the human dopamine receptor subtype of interest (e.g., D2, D4), a high-affinity radioligand (e.g., [³H]-Spiperone), test compounds, and buffer solutions.

  • Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: After incubation, separate the bound and free radioligand via rapid filtration. Quantify the bound radioactivity using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Dopamine Receptor Signaling Pathways

Understanding the downstream signaling of dopamine receptors is crucial for interpreting functional assay data. Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the production of the second messenger cyclic AMP (cAMP).[13][14]

  • D1-like Receptors (D1, D5): Couple to the Gs/Gαolf protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[14]

  • D2-like Receptors (D2, D3, D4): Couple to the Gi/Go protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13][14][15]

This differential signaling is the basis for functional assays (e.g., cAMP accumulation assays) that determine whether a ligand acts as an agonist (mimics dopamine's effect) or an antagonist (blocks dopamine's effect).

G cluster_d1 D1-like Signaling cluster_d2 D2-like Signaling D1_receptor Dopamine D1/D5 Receptors Gs Gs/Gαolf Protein D1_receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_up ↑ cAMP AC_stim->cAMP_up Produces D2_receptor Dopamine D2/D3/D4 Receptors Gi Gi/Go Protein D2_receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down Reduces

Caption: Simplified dopamine receptor signaling pathways.

Conclusion

This compound represents a high-potential starting point for the discovery of novel dopamine receptor ligands. The synthetic pathways detailed in this guide, focusing on derivatization at the piperidine nitrogen and modification of the aromatic ring, provide a robust and flexible platform for generating diverse chemical libraries. By adhering to rigorous purification and characterization standards, researchers can confidently advance newly synthesized compounds to biological evaluation, paving the way for the development of next-generation therapeutics for CNS disorders.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Aromatic Halogen
  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Biochemistry, Dopamine Receptors. NCBI Bookshelf.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Tert-Butyl 4-Cyano-4-(4-Fluorophenyl)
  • Electrophilic arom
  • Full article: Dopamine Receptor Signaling. Taylor & Francis.
  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
  • Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed.
  • Buy tert-Butyl 4-(4-fluorophenyl)

Sources

Title: A Robust and Scalable Protocol for the Synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Process Chemistry & Scale-up Synthesis Group

Abstract

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceutically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is of critical importance for drug discovery and development.[1][2] This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of this key intermediate. The described methodology is based on the Williamson ether synthesis, a classic and reliable C-O bond-forming reaction, optimized for safety, efficiency, and scalability. We detail the reaction mechanism, provide in-depth procedural instructions, discuss critical safety considerations for handling reactive reagents like sodium hydride, and offer practical troubleshooting guidance to ensure a high-yielding and reproducible process suitable for researchers in both academic and industrial settings.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in natural products and synthetic pharmaceuticals.[2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Consequently, the development of efficient and scalable methods for the synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry.

This compound serves as a versatile building block. The Boc-protecting group allows for stable handling and purification while enabling straightforward deprotection for subsequent synthetic transformations. The 4-fluorophenoxy moiety is a common feature in many CNS-active agents and other drug candidates, often introduced to modulate metabolic stability, lipophilicity, and target engagement.

This guide is designed to move beyond a simple recitation of steps. It aims to provide the user with a deep, mechanistic understanding of the process, empowering them to not only replicate the synthesis but also to adapt and troubleshoot it effectively. We will focus on a scalable Williamson ether synthesis approach, which offers significant advantages in terms of reagent cost, operational simplicity, and high throughput.

Synthetic Strategy and Core Mechanism

The Williamson Ether Synthesis: A Cornerstone of C-O Bond Formation

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide (or phenoxide) nucleophile and an alkyl halide or other electrophile with a suitable leaving group.[4][5] In the context of our target molecule, there are two primary disconnections of the ether linkage. However, for scalability and reagent accessibility, the most field-proven approach involves the formation of the piperidin-4-ol alkoxide, followed by its reaction with an activated aryl fluoride in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reaction Mechanism

The synthesis proceeds in two key stages:

  • Deprotonation: N-Boc-4-hydroxypiperidine is treated with a strong, non-nucleophilic base, sodium hydride (NaH), to quantitatively generate the corresponding sodium alkoxide. This step is critical as it transforms the weakly nucleophilic alcohol into a potent nucleophile. The reaction is irreversible due to the evolution of hydrogen gas.

  • Nucleophilic Aromatic Substitution (SNAr): The generated alkoxide attacks an activated fluoroaromatic ring, such as 1,4-difluorobenzene. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The displacement of the fluoride leaving group is facilitated by the electron-withdrawing nature of the second fluorine atom on the ring.

The overall transformation is depicted below:

G R1 N-Boc-4-hydroxypiperidine S1 + R1->S1 R2 Sodium Hydride (NaH) R2->S1 R3 1,4-Difluorobenzene S2 + R3->S2 I1 Sodium N-Boc-4-piperidinolate I1->S2 P1 This compound BP1 H₂ (gas) BP2 NaF S1->I1 Step 1: Deprotonation (Solvent: Dry DMF/THF) S1->BP1 S2->P1 Step 2: SNAr Reaction S2->BP2 S3 + G start Alkoxide (Nu⁻) + 1,4-Difluorobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) start->meisenheimer Nucleophilic Attack product Final Product + F⁻ meisenheimer->product Loss of Leaving Group (F⁻)

Sources

Application Note: A Comprehensive Orthogonal Approach for the Purity Assessment of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the comprehensive purity assessment of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key building block in modern pharmaceutical synthesis.[1][2] Ensuring the purity of such intermediates is a critical step that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). We present an orthogonal analytical strategy, leveraging multiple techniques to build a complete profile of the compound, covering identity, purity, and potential impurities. This guide details robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Introduction and Rationale

This compound (CAS No. 333954-85-1) is a Boc-protected piperidine derivative integral to the synthesis of various biologically active molecules. Its molecular structure combines a stable piperidine core with a fluorophenoxy moiety, making it a versatile intermediate in drug discovery, particularly in neuropharmacology and oncology.[2]

The rigorous quality control of this intermediate is non-negotiable. Undetected impurities, whether from the synthesis process (e.g., starting materials, by-products) or degradation, can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.[3] Therefore, a multi-faceted analytical approach is essential. An orthogonal strategy , which employs multiple analytical techniques based on different chemical and physical principles, provides the most reliable and comprehensive assessment of a compound's purity. This note establishes such a framework, designed to meet the stringent requirements of pharmaceutical development and regulatory bodies.

Compound Profile

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 333954-85-1N/A
Molecular Formula C₁₆H₂₂FNO₃N/A
Molecular Weight 295.35 g/mol N/A
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)[2]

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Our recommended workflow integrates three core, orthogonal methods to ensure all aspects of the compound's quality are assessed. HPLC-UV serves as the primary tool for quantifying the main component and its non-volatile impurities. Headspace GC-MS is employed to detect and quantify volatile residual solvents. Finally, NMR spectroscopy provides unequivocal structural confirmation, serving as the ultimate identity test. For unknown impurity investigation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal extension of the primary HPLC method.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Volatile Impurity Analysis cluster_2 Identity Confirmation HPLC HPLC-UV (Assay & Related Substances) LCMS LC-MS (Impurity Identification) HPLC->LCMS For Unknown Peak ID Report Certificate of Analysis (Purity, Identity, Impurities) HPLC->Report GCMS Headspace GC-MS (Residual Solvents) GCMS->Report NMR NMR (¹H, ¹³C) (Structural Elucidation) NMR->Report Sample Test Sample: tert-butyl 4-(4-fluorophenoxy) piperidine-1-carboxylate Sample->HPLC Sample->GCMS Sample->NMR

Caption: Orthogonal workflow for comprehensive quality assessment.

Primary Purity Assessment by HPLC-UV

Causality & Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for most pharmaceutical compounds. The target molecule possesses sufficient hydrophobicity due to the Boc-protecting group and the fluorophenyl ring, allowing for excellent retention and separation on a C18 stationary phase. The aromatic fluorophenyl moiety acts as a strong chromophore, enabling sensitive detection by a UV detector. This method is designed to separate the main peak from potential process-related impurities and degradation products.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the reliability and reproducibility of the results.

A. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation. A similar C18 column of smaller dimensions (e.g., 50 x 4.6 mm, 1.8 µm) can be used for faster analysis with UPLC systems.

B. Reagents and Standards:

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (HCOOH): Analytical grade (≥98%).

  • Reference Standard: A well-characterized batch of this compound with purity ≥99.5%.

C. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and good peak shape for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures consistent ionization state and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Program 0-5 min: 40% B; 5-25 min: 40% to 95% B; 25-30 min: 95% B; 30.1-35 min: 40% BA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLAdjustable based on sample concentration and detector response.
UV Detection 238 nmWavelength at which the fluorophenyl chromophore exhibits strong absorbance.

D. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Test Sample (0.5 mg/mL): Prepare in the same manner as the reference standard.

E. System Suitability Test (SST):

  • Procedure: Inject the reference standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 – 1.5 for the main peak.

    • Theoretical Plates (N): > 2000 for the main peak.

    • Repeatability (%RSD): ≤ 2.0% for the peak area and retention time.

    • Trustworthiness Insight: The SST is a mandatory first step. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and the analysis must be halted until the issue is resolved.

F. Purity Calculation:

  • Purity is typically determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Analysis of Volatile Impurities by Headspace GC-MS

Causality & Rationale: Pharmaceutical synthesis often involves various organic solvents (e.g., THF, Ethyl Acetate, Hexane) which may remain in the final product.[4] These residual solvents offer no therapeutic benefit and must be controlled within strict limits defined by regulatory bodies like the ICH.[5] Headspace Gas Chromatography is the definitive technique for this analysis due to its ability to separate volatile compounds from the non-volatile sample matrix, which is then identified with high confidence by a mass spectrometer.

Detailed Experimental Protocol: Headspace GC-MS

A. Instrumentation:

  • A GC system equipped with a headspace autosampler and a mass selective detector (MSD).

B. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µmStandard column for residual solvent analysis, providing good separation for a wide range of solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)A temperature ramp ensures the elution of both highly volatile and less volatile solvents.
Injector Temp 250 °CEnsures efficient vaporization of analytes.
Headspace Vial Temp 80 °C for 15 minOptimizes the partitioning of solvents into the headspace for injection.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the MS source.
MS Ion Source 230 °C (EI mode, 70 eV)Standard conditions for electron ionization.
MS Scan Range 35 - 350 amuCovers the mass range of common organic solvents.

C. Sample Preparation:

  • Accurately weigh ~100 mg of the test sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analysis.

  • Seal the vial immediately.

  • Identification is performed by comparing the retention time and mass spectrum of any detected peaks against a library of known solvents (e.g., NIST) and by running a standard mix of expected solvents. Quantification is done against a calibrated standard.

Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy is the gold standard for molecular structure elucidation.[6][7] It provides unambiguous information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. For this compound, NMR confirms the presence and connectivity of the tert-butyl group, the piperidine ring, and the 4-fluorophenoxy substituent, serving as a definitive identity test. It can also identify and quantify impurities if their signals are resolved from the main component.[8]

A. Protocol Outline:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be run for more detailed structural analysis if needed.

  • Expected ¹H NMR Signals:

    • A singlet around 1.4-1.5 ppm (9H) corresponding to the tert-butyl group.

    • Multiplets in the 1.5-2.2 ppm and 3.0-3.8 ppm regions corresponding to the piperidine ring protons.

    • A multiplet around 4.4-4.6 ppm for the proton on the ether-linked carbon (C-H).

    • Multiplets in the aromatic region (6.8-7.2 ppm) characteristic of the 1,4-disubstituted fluorophenyl ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale: When the HPLC-UV method reveals unknown impurities, LC-MS is the ideal tool for their identification.[9][10] By coupling the HPLC separation with a mass spectrometer, a molecular weight can be obtained for each impurity peak.[11] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide an exact mass, allowing for the prediction of the elemental composition of an impurity, which is a critical step in its structural elucidation.[12]

A. Methodology:

  • The HPLC method described in Section 3 can often be directly transferred to an LC-MS system. The use of formic acid as a mobile phase modifier is compatible with electrospray ionization (ESI), typically in positive ion mode for this molecule ([M+H]⁺).

  • The mass spectrum of each impurity peak is analyzed to determine its molecular weight. This data, combined with knowledge of the synthetic route, allows chemists to propose structures for the unknown impurities.

Conclusion

The analytical strategy detailed in this application note provides a robust and reliable framework for the complete purity assessment of this compound. By employing an orthogonal set of techniques—HPLC for purity, GC-MS for volatile residues, and NMR for identity—researchers and quality control professionals can ensure that this critical pharmaceutical intermediate meets the high standards required for drug development. This comprehensive approach not only guarantees product quality but also aligns with the stringent expectations of global regulatory agencies.

References

  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461–1464. [Link]

  • Orchid Chemical Supplies. tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-838. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Bruker. Structure Analysis. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResolveMass Laboratories Inc. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Pharmaeli. (2026). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • PubChem. N-tert-butyloxycarbonyl4-(p-fluorophenoxymethyl)piperidine. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • Wang, Y., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 579. [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Monakhova, Y. B., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(19), 9579. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

Application Note: Strategic Use of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of clinically successful drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances druggability.[2] Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a strategically designed building block that leverages the benefits of the piperidine core for the efficient generation of compound libraries through parallel synthesis.

This molecule incorporates three key features making it exceptionally suited for this purpose:

  • A Piperidine Core: Provides a proven three-dimensional scaffold for interaction with biological targets.

  • An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group deactivates the highly nucleophilic piperidine nitrogen, preventing unwanted side reactions and directing reactivity to other parts of a molecule during initial synthetic steps. Its chief advantage lies in its facile and clean removal under acidic conditions, unmasking the nitrogen for subsequent diversification.[3][4]

  • A Fluorophenoxy Moiety: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, all of which are desirable traits in drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in parallel synthesis workflows. We will delve into the causality behind protocol choices, provide validated, step-by-step methodologies, and illustrate the logical flow of a diversification campaign.

Physicochemical and Safety Profile

A thorough understanding of the starting material is paramount for experimental success and safety.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 400624-46-4N/A
Molecular Formula C₁₇H₂₄FNO₃PubChem
Molecular Weight 309.38 g/mol PubChem
Appearance White to off-white solidCommercial Vendor
Purity ≥98% (Typical)Commercial Vendor
Storage Store in a cool, dry place away from lightCommercial Vendor
Solubility Soluble in common organic solvents (DCM, THF, DMF)N/A

Safety Considerations: While this specific compound is not classified under GHS, related piperidine derivatives may cause skin and eye irritation.[3][5] Standard laboratory practices should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[6][7]

The Core Parallel Synthesis Workflow

The central strategy for using this building block is a two-stage process: Deprotection followed by Diversification . The Boc group acts as a "gatekeeper," which, upon removal, reveals a reactive secondary amine. This amine becomes the single point of diversification, allowing for the rapid and systematic synthesis of a library of analogues from a common intermediate.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Diversification (Parallel Reactions) start Start: Tert-butyl 4-(4-fluorophenoxy) piperidine-1-carboxylate deprotection Protocol 1: Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate Key Intermediate: 4-(4-fluorophenoxy)piperidine (as a salt) deprotection->intermediate buchwald A. N-Arylation (Buchwald-Hartwig) intermediate->buchwald Add Reactants in Parallel Array ullmann B. N-Arylation (Ullmann) intermediate->ullmann Add Reactants in Parallel Array reductive C. Reductive Amination intermediate->reductive Add Reactants in Parallel Array acylation D. N-Acylation intermediate->acylation Add Reactants in Parallel Array library Diverse Compound Library buchwald->library ullmann->library reductive->library acylation->library

Figure 1: General workflow for parallel synthesis.

Experimental Protocols & Methodologies

Stage 1: N-Boc Deprotection – Unmasking the Reactive Core

Scientific Principle: The tert-butoxycarbonyl (Boc) group is stable to most nucleophilic and basic conditions but is readily cleaved by strong acids.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, ultimately releasing the free amine, carbon dioxide, and isobutylene. This acid-lability is the cornerstone of its utility as a protecting group.

Two robust, field-proven protocols are presented below. The choice depends on the desired salt form of the product and the required workup procedure.

Protocol 1A: Deprotection with Trifluoroacetic Acid (TFA)

  • Causality & Rationale: This is the most common and rapid method. Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc group at room temperature. Both the acid and the solvent (DCM) are highly volatile, simplifying product isolation by rotary evaporation. The product is obtained as a trifluoroacetate salt, which is typically soluble in organic solvents.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1–0.2 M).

    • Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm.

    • Add trifluoroacetic acid (TFA, 5–10 eq.) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.

    • Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • The resulting residue, 4-(4-fluorophenoxy)piperidine trifluoroacetate, is often a viscous oil or solid and can be used directly in the next step without further purification after ensuring it is free of residual acid.

Protocol 1B: Deprotection with Hydrochloric Acid (HCl) in Dioxane

  • Causality & Rationale: This method is advantageous when an easily handled, crystalline hydrochloride salt is desired. The HCl salt of the product is often insoluble in ethereal solvents like dioxane or diethyl ether, allowing for isolation by simple filtration, which is highly amenable to parallel workflows.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (3–5 eq.) at room temperature.

    • A precipitate of the hydrochloride salt should begin to form, often within minutes.

    • Allow the mixture to stir for 1–4 hours at room temperature to ensure complete reaction.

    • Validation: Monitor by TLC or by taking a small aliquot, quenching with base, extracting, and analyzing by LC-MS.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or the reaction solvent to remove any soluble impurities.

    • Dry the white solid in vacuo to yield 4-(4-fluorophenoxy)piperidine hydrochloride, which is typically of high purity and can be used directly.

Stage 2: Diversification Reactions

After deprotection and neutralization (if necessary), the resulting secondary amine is the starting point for library generation. The following protocols are representative examples for diversification.

Scientific Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide/triflate. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[5]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + R'R''NH AmineComplex L-Pd(II)(Ar)(NHR'R'')⁺X⁻ LigandEx->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 + Ar-NR'R''

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

  • Step-by-Step Protocol:

    • To a reaction vial, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).

    • Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4–2.0 eq.).

    • Add 4-(4-fluorophenoxy)piperidine (or its salt, adjusting base accordingly, 1.2 eq.).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

    • Add an anhydrous aprotic solvent, such as toluene or dioxane (to achieve a concentration of 0.1–0.5 M).

    • Seal the vial and heat the reaction mixture to 80–110 °C for 4–24 hours.

    • Validation & Workup: After cooling, dilute the reaction with a solvent like ethyl acetate, filter through a pad of celite to remove palladium residues, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

    • Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the desired N-aryl piperidine derivative.

Scientific Principle: Reductive amination is a highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The reaction first forms a transient iminium ion, which is then selectively reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde/ketone.

  • Step-by-Step Protocol:

    • In a reaction vial, dissolve 4-(4-fluorophenoxy)piperidine (1.0 eq.) and a selected aldehyde or ketone (1.0–1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add a mild acid catalyst, such as acetic acid (0.1–1.0 eq.), to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 20–30 minutes to allow for imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2–1.5 eq.) portion-wise. Note: The reaction may gently effervesce.

    • Continue stirring at room temperature for 2–16 hours.

    • Validation & Workup: Monitor the reaction by LC-MS. Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purification: Purify the crude material via flash chromatography or preparative HPLC.

Table 2: Summary of Diversification Reactions for Parallel Synthesis

Reaction TypeKey ReagentsTypical SolventsTemp. (°C)Key Strengths & Considerations
Buchwald-Hartwig Pd catalyst, phosphine ligand, strong base (NaOtBu, Cs₂CO₃), Aryl-XToluene, Dioxane80–110Broad scope for aryl halides/triflates. Requires inert atmosphere. Catalyst/ligand choice is critical.
Ullmann Coupling Cu(I) salt, ligand (e.g., L-proline), base (K₂CO₃, K₃PO₄), Aryl-IDMF, DMSO100–140Good for electron-deficient aryl halides. Often more economical than palladium catalysis but may require higher temperatures.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, optional acid catalystDCE, THF, MeOH20–25Excellent for generating N-alkyl diversity. Mild conditions, high functional group tolerance.[1]
N-Acylation Acyl chloride or anhydride, non-nucleophilic base (Et₃N, DIPEA)DCM, THF0–25Rapid and high-yielding reaction for creating amides.
N-Sulfonylation Sulfonyl chloride, non-nucleophilic base (Et₃N, DIPEA)DCM, THF0–25Forms stable sulfonamides, often used to probe specific interactions in binding pockets.

Conclusion

This compound is a high-value, strategically-designed building block for application in parallel synthesis. Its architecture provides a stable and reliable platform for the rapid generation of diverse chemical libraries. The Boc-protection strategy enables a robust two-stage workflow of activation followed by diversification, which can be readily automated. The protocols detailed herein for deprotection and subsequent N-functionalization represent reliable and scalable methods for exploring the vast chemical space around the privileged 4-phenoxypiperidine scaffold, thereby accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synfacts. Available at: [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Journal of the Iranian Chemical Society. Available at: [Link]

  • tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R). PubChem. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. ChemsInnova. Available at: [Link]

  • N-tert-butyloxycarbonyl4-(p-fluorophenoxymethyl)piperidine. PubChem. Available at: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine-based building block. We will delve into the mechanistic rationale behind two primary synthetic routes, provide detailed troubleshooting protocols, and offer data-driven optimization strategies.

Overview of Synthetic Strategies

The formation of the aryl ether bond in this compound is the key transformation. This can be effectively achieved through two robust and widely adopted methodologies:

  • The Williamson Ether Synthesis (via SNAr or Tosylate Displacement): A classic and cost-effective method involving a nucleophilic substitution reaction. This route typically proceeds by reacting the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate with an activated aryl fluoride or by activating the piperidine alcohol as a tosylate followed by reaction with 4-fluorophenoxide.[1][2][3]

  • The Buchwald-Hartwig C-O Cross-Coupling: A powerful palladium-catalyzed reaction that forms the C-O bond between tert-butyl 4-hydroxypiperidine-1-carboxylate and an aryl halide (e.g., 1-bromo-4-fluorobenzene).[4][5] This method offers excellent functional group tolerance and often proceeds under milder conditions than traditional methods.

The choice between these routes depends on substrate availability, cost considerations, and the specific challenges encountered in your laboratory. This guide will address both.

Section 1: The Williamson Ether Synthesis Approach

This method relies on the reaction between an alkoxide and an electrophile. For the target molecule, the most reliable strategy involves the activation of the secondary alcohol on the piperidine ring, followed by substitution with 4-fluorophenoxide. This avoids the potential for elimination reactions that can occur with secondary halides.[1][6]

Experimental Protocol: Tosylation and Substitution

Step 1: Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate A similar procedure to the one described by Wang et al. can be adapted.[2][3]

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at a concentration of ~0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate or DCM.

  • Wash the organic layer sequentially with cold 1M HCl, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve 4-fluorophenol (1.2 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) carefully at 0 °C to form the sodium 4-fluorophenoxide. Allow the mixture to stir until hydrogen gas evolution ceases.

  • Add a solution of the tosylated piperidine intermediate (1.0 eq) from Step 1 in the same anhydrous solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Again, monitor progress by TLC.

  • After cooling to room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Williamson Synthesis: Troubleshooting Guide & FAQs

Q: My tosylation reaction (Step 1) is slow or incomplete. What's wrong?

A: This issue typically points to reagent quality or temperature control.

  • Moisture Contamination: Both pyridine and TsCl are moisture-sensitive. Water will consume TsCl, preventing the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Reagent Purity: Old p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid. Use a fresh, high-purity bottle.

  • Base Stoichiometry: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. If using DCM as a solvent, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is required.[7] Ensure at least one equivalent of base is present relative to TsCl.

Q: The substitution reaction (Step 2) is giving me a low yield. How can I improve it?

A: Low yields in this SN2 reaction are often due to incomplete alkoxide formation, poor nucleophile/electrophile reactivity, or side reactions.

  • Incomplete Deprotonation: Ensure the NaH is fresh and added in slight excess to completely convert the 4-fluorophenol to its phenoxide. The reaction should be visibly bubbling (H₂ gas) upon NaH addition. Using a stronger, non-nucleophilic base is a viable alternative.[1]

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is crucial. These solvents solvate the cation (Na⁺) but not the phenoxide anion, making the nucleophile "naked" and more reactive.

  • Temperature: While higher temperatures increase the reaction rate, they can also promote decomposition or side reactions. An optimal temperature is typically between 60-100 °C. If the reaction is clean but slow, consider a modest increase in temperature.

  • Leaving Group: If the tosylate proves to be a poor leaving group in your system, consider converting the alcohol to a mesylate (using MsCl) or a triflate (using Tf₂O), which are even more reactive.

Q: I'm observing an elimination byproduct. How can I minimize this?

A: Elimination (E2) is a common competing pathway in substitution reactions.[6]

  • Mechanism: The phenoxide can act as a base, abstracting a proton from a carbon adjacent to the tosylate, leading to the formation of an alkene (tert-butyl 3,4-dehydropiperidine-1-carboxylate).

  • Mitigation Strategy:

    • Lower the Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable SN2 rate will favor substitution.

    • Choice of Base: While the nucleophile is the phenoxide, if you were using a different base to generate it in situ, a less sterically hindered base would be preferred.

Section 2: The Buchwald-Hartwig C-O Cross-Coupling Approach

This palladium-catalyzed method is an excellent alternative, particularly if the Williamson ether synthesis fails or if milder conditions are required. It couples the alcohol directly with an aryl halide.[5]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X LigandEx Ligand Exchange Intermediate OxAdd->LigandEx R-O⁻ LigandEx->Pd0 Reductive Elimination Product Product (Aryl Ether) LigandEx->Product RedElim Reductive Elimination Product_out ArX_in Ar-X ROH_in R-OH + Base

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Buchwald-Hartwig Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-5 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq) and 1-bromo-4-fluorobenzene (1.0 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig: Troubleshooting Guide & FAQs

Q: My reaction is not initiating. What are the most common points of failure?

A: The "Big Three" for Buchwald-Hartwig couplings are the catalyst, ligand, and atmosphere .

  • Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere. Use Schlenk techniques and ensure your solvent is properly deoxygenated (e.g., by sparging with argon for 30 minutes).

  • Base: The base is critical for deprotonating the alcohol.[4] Strong bases like sodium tert-butoxide are common, but if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) may be necessary, often requiring a higher reaction temperature.[9]

Q: The reaction mixture turned black and I have a low yield. What happened?

A: The formation of a black precipitate is likely "palladium black," which indicates your catalyst has crashed out of the catalytic cycle and is no longer active.

  • Causes:

    • Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to aggregation and precipitation.

    • Insufficient Ligand: The ligand-to-palladium ratio is critical. A ratio of 1:1 to 2:1 (Ligand:Pd) is typical. Too little ligand leaves the palladium center exposed.

    • Wrong Ligand: The chosen ligand may not be sterically bulky enough to protect the palladium center throughout the catalytic cycle.

  • Solutions:

    • Use a More Robust Ligand: Switch to a bulkier ligand that binds more strongly to the palladium.

    • Lower the Temperature: Operate at the lowest effective temperature.

    • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.

Q: How do I select the optimal reaction parameters without running dozens of experiments?

A: A Design of Experiments (DoE) approach can be highly effective for optimizing multi-variable reactions like the Buchwald-Hartwig amination (or C-O coupling).[10][11]

ParameterLow LevelHigh LevelRationale
Temperature 80 °C110 °CBalances reaction rate against catalyst decomposition.
Catalyst Loading 1 mol%3 mol%Balances cost against reaction efficiency.
Ligand Ligand A (e.g., RuPhos)Ligand B (e.g., XantPhos)Different ligand classes have different efficacy.
Base Cs₂CO₃ (weaker)NaOt-Bu (stronger)Affects deprotonation efficiency and functional group tolerance.

By systematically varying these parameters, a statistical model can identify the optimal conditions with a minimal number of experiments.

Section 3: General Purification & Analysis

Q: How can I effectively remove the palladium catalyst and phosphine ligand oxide after the reaction?

A: Removing these impurities is crucial for obtaining a pure product.

  • Filtration: A primary filtration through Celite or silica gel after dilution with a solvent like ethyl acetate will remove the bulk of the insoluble palladium.

  • Aqueous Washes: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove some basic impurities. A wash with aqueous thiourea solution can also help scavenge residual palladium.

  • Column Chromatography: This is the most effective method. The non-polar phosphine oxides and the final product can often be separated on silica gel using a hexane/ethyl acetate gradient.

Q: What are the key analytical signatures for the final product?

A: Confirmation of the product structure should be done using a combination of NMR and MS.

AnalysisExpected Result for this compound
¹H NMR Signals for the t-butyl group (~1.4 ppm, 9H, singlet), piperidine protons (multiplets between ~1.6-4.2 ppm), and aromatic protons on the fluorophenyl ring (~6.8-7.0 ppm, two doublets or a multiplet).
¹⁹F NMR A single resonance for the fluorine atom on the aromatic ring.
¹³C NMR Resonances for the t-butyl group, the piperidine ring carbons, and the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 296.16.
References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][1]

  • Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link][2]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link][7]

  • Reddy, R. S., et al. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][6]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][8]

  • Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link][3]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][4]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link][10]

  • Wikipedia. Buchwald–Hartwig amination. [Link][5]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • H.C. Starck. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link][11]

Sources

Technical Support Center: Purification of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis, typically achieved through a Williamson ether synthesis or a Mitsunobu reaction, can introduce a range of impurities that may be challenging to remove. The nature of these impurities is intrinsically linked to the chosen synthetic route, the reaction conditions, and the purity of the starting materials. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurities largely depend on your synthetic method.

  • Williamson Ether Synthesis: Expect unreacted starting materials such as N-Boc-4-hydroxypiperidine and an activated 4-fluorophenyl derivative. A common byproduct is the elimination product, N-Boc-1,2,3,6-tetrahydropyridine.[1]

  • Mitsunobu Reaction: The primary impurities are triphenylphosphine oxide (TPPO) and the dialkyl azodicarboxylate-derived hydrazine byproduct (e.g., diethyl hydrazodicarboxylate if DEAD is used). Unreacted starting materials can also be present.

Q2: My final product has a yellowish tint. What could be the cause?

A2: A yellow discoloration often indicates the presence of residual reagents or byproducts. In the context of a Mitsunobu reaction, triphenylphosphine oxide or the hydrazine byproduct can impart a yellow color. For Williamson synthesis, impurities from the starting materials or slight degradation under basic conditions at elevated temperatures could be the cause.

Q3: I am struggling to remove triphenylphosphine oxide (TPPO). What is the best approach?

A3: TPPO is a common and often stubborn impurity from Mitsunobu reactions. Due to its moderate polarity, it can co-elute with the product during column chromatography. Here are a few strategies:

  • Crystallization: TPPO is often crystalline. Attempting to crystallize your desired product from a suitable solvent system can leave TPPO in the mother liquor.

  • Column Chromatography with Optimized Eluent: A carefully selected solvent system can improve separation. A gradient elution from a non-polar to a moderately polar eluent on silica gel is often effective.

  • Acidic Wash: If your product is stable to mild acid, an acidic wash of the organic layer during workup can help to remove any basic impurities, though this is less effective for the neutral TPPO.

Q4: Is the N-Boc protecting group stable during the purification process?

A4: The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions, which are common in Williamson ether synthesis.[1] However, it is sensitive to strong acids and can be thermally labile.[1] Avoid high temperatures and strongly acidic conditions during workup and purification to prevent premature deprotection.

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols and troubleshooting for common purification challenges.

Issue 1: Presence of Unreacted Starting Materials

Scenario: Your NMR or LC-MS analysis shows signals corresponding to N-Boc-4-hydroxypiperidine and/or a 4-fluorophenol derivative.

Root Cause: Incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal base/reagent stoichiometry.

Troubleshooting Workflow:

Workflow for removing unreacted starting materials.

Detailed Protocols:

  • Aqueous Workup:

    • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient will depend on the polarity difference between your product and the starting materials. Monitor by Thin Layer Chromatography (TLC).[2]

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble.

    • Potential solvent systems include ethyl acetate/hexanes or isopropanol/water.[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Presence of Byproducts from Side Reactions

Scenario: You observe byproducts such as the elimination product (N-Boc-1,2,3,6-tetrahydropyridine) from a Williamson synthesis, or triphenylphosphine oxide (TPPO) and hydrazine derivatives from a Mitsunobu reaction.

Troubleshooting Strategies:

ImpurityIdentification MethodRecommended Purification ProtocolCausality and Prevention
N-Boc-1,2,3,6-tetrahydropyridine ¹H NMR (alkene signals), GC-MSColumn Chromatography: Use a non-polar eluent system (e.g., low percentage of ethyl acetate in hexanes) as this byproduct is significantly less polar than the desired ether.Arises from E2 elimination, favored by strong bases and higher temperatures. Use a milder base (e.g., K₂CO₃ vs. NaH) and maintain a lower reaction temperature.
Triphenylphosphine Oxide (TPPO) ³¹P NMR, LC-MS1. Crystallization: Often effective if the desired product is also crystalline. 2. Column Chromatography: A challenging separation. A meticulous gradient elution is required. Consider using a different stationary phase like alumina. 3. Precipitation of TPPO: In some cases, adding a non-polar solvent like hexanes or diethyl ether to a concentrated solution in a more polar solvent (e.g., dichloromethane) can precipitate TPPO.Inherent byproduct of the Mitsunobu reaction. Ensure accurate stoichiometry of reagents.
Hydrazine Byproduct (from DEAD/DIAD) LC-MS, ¹H NMRAqueous Workup: An acidic wash (e.g., dilute HCl) during the workup can protonate and extract the basic hydrazine byproduct into the aqueous layer. Column Chromatography: These byproducts are typically more polar than the desired product and can be separated on silica gel.Inherent byproduct of the Mitsunobu reaction.

Visualizing the Purification Strategy for Mitsunobu Byproducts:

Purification workflow for products from a Mitsunobu reaction.

Analytical Methods for Purity Assessment

Ensuring the purity of your this compound is crucial. A combination of analytical techniques should be employed.

Analytical TechniquePurposeTypical Observations for Pure Product
¹H and ¹³C NMR Structural confirmation and detection of impurities.Clean spectra with expected chemical shifts and integration values. Absence of signals from starting materials or byproducts.
LC-MS Purity assessment and identification of impurities by mass.A single major peak corresponding to the mass of the product.
HPLC Quantitative purity analysis.A single, sharp peak with a purity value typically >98%.[4][5]
TLC Reaction monitoring and qualitative purity check.A single spot with a consistent Rf value in a given eluent system.

Disclaimer: The protocols and advice provided in this guide are intended for use by qualified professionals. Always perform a thorough risk assessment before starting any chemical synthesis or purification.

References

  • Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Google Patents. (2019). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2020). SciELO México. Retrieved from [Link]

  • Reiss, G. J., & Proksch, P. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Gumireddy, A., DeBoyace, K., Rupprecht, A., Gupta, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2021). Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)-2-methyl-but-3-yn-2-yl]piperazine-1-carboxyl-ate. Acta crystallographica.
  • Zhang, Y., & Li, H. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

Introduction

This compound is a key building block in the development of various pharmaceutically active compounds. Its synthesis, typically achieved through a nucleophilic substitution reaction, can present challenges in achieving high yields and purity. This guide will explore the two most common synthetic routes—the Williamson Ether Synthesis and the Mitsunobu Reaction—and provide detailed troubleshooting for each.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Consistently Low Yield of this compound

Q: Why is my yield of the target compound consistently low when using the Williamson ether synthesis route?

A: Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several factors related to the reaction conditions and the nature of the reactants. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance and the strength of the nucleophile and leaving group.[1]

Potential Causes and Solutions:

  • Inefficient Deprotonation of 4-Fluorophenol: The first step of the Williamson synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If this equilibrium is not favored, the reaction rate will be slow, leading to low conversion.

    • Troubleshooting:

      • Choice of Base: For phenols, which are more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective. However, for a more complete and rapid deprotonation, a stronger base such as sodium hydride (NaH) can be used.[1] When using NaH, ensure the reaction is conducted under anhydrous conditions as it reacts violently with water.

      • Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the piperidine electrophile. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Poor Leaving Group on the Piperidine Ring: For the SN2 reaction to proceed efficiently, the piperidine moiety must have a good leaving group at the 4-position. The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is a poor leaving group.

    • Troubleshooting:

      • Activation of the Hydroxyl Group: The hydroxyl group must be converted into a better leaving group. This is typically done by converting it to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is a critical step for achieving a good yield. A common procedure involves reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Competing Elimination Reaction (E2): The phenoxide is a strong base, which can promote an E2 elimination reaction, especially if there is significant steric hindrance or if the reaction is run at high temperatures. This will lead to the formation of an alkene byproduct.

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Choice of a Less Hindered Electrophile: While the piperidine ring is secondary, the use of a good leaving group and optimized conditions can favor substitution.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the phenoxide, leaving the "naked" and highly nucleophilic anion to participate in the reaction.[2]

Q: My yield is still low even after optimizing the Williamson ether synthesis. Should I consider an alternative route?

A: Yes, if optimizing the Williamson ether synthesis does not provide a satisfactory yield, the Mitsunobu reaction is an excellent alternative.[3] This reaction allows for the direct conversion of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to the desired ether in the presence of 4-fluorophenol.

Key Features of the Mitsunobu Reaction:

  • Mild Reaction Conditions: It is typically carried out at or below room temperature.

  • Inversion of Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is an important consideration if chiral starting materials are used.[4]

  • Byproduct Formation: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can complicate purification.[5]

Troubleshooting the Mitsunobu Reaction:

  • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, especially the azodicarboxylate (DEAD or DIAD).

  • Order of Addition: The order of reagent addition is critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in a suitable solvent (e.g., THF) and cooled before the dropwise addition of the azodicarboxylate.[6]

  • Purification Challenges: The removal of TPPO can be challenging. It can sometimes be precipitated out of the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes. Column chromatography is often required for complete purification.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are the likely impurities and how can I remove them?

A: Purification can be challenging due to the presence of unreacted starting materials and reaction byproducts.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted 4-fluorophenolIncomplete reactionAqueous Workup: Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to remove the acidic phenol.
Unreacted tert-butyl 4-hydroxypiperidine-1-carboxylate (or its sulfonate derivative)Incomplete reactionColumn Chromatography: Silica gel column chromatography is typically effective. A gradient elution with a mixture of hexanes and ethyl acetate is commonly used.
Triphenylphosphine Oxide (TPPO)Byproduct of the Mitsunobu reactionPrecipitation: TPPO is often poorly soluble in non-polar solvents. Adding diethyl ether or hexanes to the crude reaction mixture can cause it to precipitate. Column Chromatography: If precipitation is incomplete, column chromatography is necessary.
Hydrazine derivativeByproduct of the Mitsunobu reactionAqueous Workup: Can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Alkene byproductE2 elimination in Williamson synthesisColumn Chromatography: The polarity of the alkene is significantly different from the desired ether, making separation by column chromatography feasible.

Experimental Protocol: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate).

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common starting materials are:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate: A commercially available protected piperidine derivative.

  • 4-Fluorophenol: A commercially available substituted phenol.

Q2: Which synthetic route, Williamson ether synthesis or Mitsunobu reaction, is generally preferred?

A2: The choice of route depends on several factors:

  • Williamson Ether Synthesis: This is a more traditional and often more cost-effective method, especially on a large scale. However, it requires an extra step to activate the hydroxyl group and can be prone to lower yields due to side reactions if not properly optimized.

  • Mitsunobu Reaction: This route offers a more direct conversion and is often milder, which can be advantageous for sensitive substrates. The main drawbacks are the cost of the reagents and the potential for difficult purification due to byproducts. For small-scale synthesis and when a high yield is critical, the Mitsunobu reaction can be a better choice.

Q3: What are the critical safety precautions to take during this synthesis?

A3:

  • Sodium Hydride (NaH): If using NaH for the Williamson synthesis, it is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.

  • DEAD/DIAD: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potential explosives. They should be handled with care in a well-ventilated fume hood, and exposure should be minimized.

  • Solvents: Many of the organic solvents used (e.g., DMF, THF, dichloromethane) are flammable and/or toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Reaction Mechanisms

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide 4-Fluorophenol->4-Fluorophenoxide + Base - H-Base⁺ Base Base Product This compound 4-Fluorophenoxide->Product + Piperidine-LG - LG⁻ Piperidine-LG Tert-butyl 4-(sulfonyloxy)piperidine-1-carboxylate

Caption: Williamson Ether Synthesis Mechanism

Mitsunobu_Reaction PPh3 Triphenylphosphine Betaine Phosphorane Betaine PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD/DIAD) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol, + Phenol Hydrazine Hydrazine Byproduct Betaine->Hydrazine + 2H⁺ Alcohol Tert-butyl 4-hydroxypiperidine-1-carboxylate Phenol 4-Fluorophenol Product Target Ether Alkoxyphosphonium->Product SN2 Attack by Phenoxide TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Caption: Mitsunobu Reaction Mechanism

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed q1 Which synthetic route was used? start->q1 williamson Williamson Ether Synthesis q1->williamson Williamson mitsunobu Mitsunobu Reaction q1->mitsunobu Mitsunobu q_williamson Was the hydroxyl group activated? williamson->q_williamson q_mitsunobu Are reagents pure and addition order correct? mitsunobu->q_mitsunobu activate_oh Activate OH to OTs/OMs q_williamson->activate_oh No check_base Optimize Base and Solvent q_williamson->check_base Yes activate_oh->check_base check_temp Lower Reaction Temperature check_base->check_temp end Improved Yield check_temp->end purify_reagents Ensure Reagent Purity Correct Order of Addition q_mitsunobu->purify_reagents No purification_issue Address Purification Challenges (TPPO removal) q_mitsunobu->purification_issue Yes purify_reagents->purification_issue purification_issue->end

Caption: Troubleshooting Workflow for Low Yield

References

  • Organic Syntheses. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available from: [Link]

  • Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]

  • Google Patents. US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • PMC - NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

  • Google Patents. US2655546A - Preparation of tertiary alkyl aryl ethers.
  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • PMC - NIH. Alkyl Aryl Ether Bond Formation with PhenoFluor. Available from: [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

Sources

Technical Support Center: Stability and Degradation of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Understanding its stability profile is paramount for ensuring the integrity of your experiments, the reliability of your analytical data, and the quality of your synthesized materials. This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and an in-depth look at the compound's potential degradation pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Vendor recommendations typically suggest storage at 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen. For solutions, use anhydrous aprotic solvents and store them at low temperatures (-20°C or below) for short periods.

Q2: What are the primary functional groups that dictate the molecule's stability?

A: The stability of this compound is primarily governed by three key structural features:

  • The N-Boc (tert-butyloxycarbonyl) Group: This is the most labile part of the molecule. As a tert-butyl carbamate, it is highly susceptible to cleavage under acidic conditions and can also be thermally unstable.[2][3]

  • The Piperidine Ring: The tertiary amine within the piperidine scaffold can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under specific oxidative stress conditions.[4]

  • The 4-Fluorophenoxy Moiety: This includes an ether linkage and an aromatic C-F bond. While the ether bond is generally stable, it can be cleaved under harsh reductive or acidic conditions. The carbon-fluorine bond is exceptionally strong and typically the most stable part of the molecule, though it can be susceptible to photodegradation under certain conditions.[5][6]

Q3: How sensitive is the compound to acidic and basic conditions?

A: The compound is highly sensitive to acid but relatively stable under basic conditions . The N-Boc protecting group is designed to be removed with acid.[2][7] Exposure to even mild protic or Lewis acids can initiate its cleavage, yielding 4-(4-fluorophenoxy)piperidine. Conversely, the Boc group is resistant to most nucleophiles and bases, making it a stable and effective protecting group in base-mediated reactions.[2]

Q4: What analytical methods are best for monitoring the purity and degradation of this compound?

A: A combination of chromatographic and spectroscopic methods is recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Coupled with a UV detector (monitoring around 220-230 nm for the phenyl group) and a mass spectrometer (MS), this is the most powerful technique. It allows for the separation of the parent compound from its degradation products and provides mass information for their identification.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the formation of more polar degradants (like the de-Boc'd product), which will have a lower Rf value.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the parent compound and identify major degradants by tracking the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4-1.5 ppm) or the appearance of new signals.

Section 2: Troubleshooting Guide for Experimental Setbacks

Unexpected results can often be traced back to compound instability. This guide helps diagnose and resolve common issues.

Problem: I'm losing my compound during aqueous acidic work-up or silica gel chromatography, and my yield is very low.

  • Probable Cause: You are inadvertently cleaving the N-Boc group. Silica gel is inherently acidic and can act as a solid-phase acid catalyst, causing the Boc group to fall off during purification. Similarly, acidic work-up steps (e.g., an HCl wash) will rapidly deprotect the piperidine nitrogen.

  • Causality & Solution: The tert-butyl carbamate is readily hydrolyzed under acidic conditions. The lone pair on the carbonyl oxygen gets protonated, leading to the loss of the stable tert-butyl cation and subsequent decarboxylation to the free amine.

    • Immediate Action: During work-ups, use a saturated sodium bicarbonate or mild phosphate buffer wash to neutralize any acid before extraction and concentration.

    • Chromatography Recommendation:

      • Neutralize your silica gel by pre-treating it with a solvent containing a small amount of a volatile base, like triethylamine (e.g., elute the column with your starting solvent system containing 0.5-1% Et₃N before loading your sample).

      • Alternatively, use a less acidic stationary phase, such as neutral alumina.

      • Work quickly and avoid letting the compound sit on the column for extended periods.

Problem: A new, more polar spot has appeared on my TLC plate during my reaction.

  • Probable Cause: This new spot is almost certainly the deprotected product, 4-(4-fluorophenoxy)piperidine. This occurs if your reaction conditions are explicitly or implicitly acidic, or if a starting material or reagent is acidic.

  • Causality & Solution: The loss of the bulky, non-polar Boc group (C₅H₉O₂) and the exposure of the polar N-H group dramatically increases the compound's polarity, causing it to adhere more strongly to the silica plate (lower Rf).

    • Confirmation: Co-spot your reaction mixture with the starting material on a TLC plate. The new spot will be significantly lower. For definitive proof, analyze a sample by LC-MS. The expected mass for the deprotected product (C₁₁H₁₄FNO) is 195.11 g/mol , a loss of 100.05 g/mol from the parent compound.

    • Prevention: Re-evaluate your reaction conditions. Ensure all reagents are pure and that no acidic byproducts are being generated. If acidic conditions are unavoidable, a different N-protecting group (e.g., Cbz, Ac) may be required.

Problem: My reaction is giving inconsistent results at higher temperatures (>80°C).

  • Probable Cause: Thermal degradation of the N-Boc group. While more stable than some protecting groups, the Boc group is known to be thermally labile, especially at temperatures exceeding 100-120°C.[3]

  • Causality & Solution: At elevated temperatures, the tert-butyl carbamate can undergo an E1 or concerted elimination reaction to release isobutylene, carbon dioxide, and the free piperidine.[9] This process can be catalyzed by trace impurities.

    • Recommendation: Determine the thermal stability limit for your specific reaction conditions. Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. If high temperatures are essential, consider a more thermally robust protecting group.

Section 3: A Deeper Look at Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathways are driven by acid, heat, and oxidation.

Pathway 1: Acid-Catalyzed Hydrolysis (Deprotection)

This is the most significant and commonly encountered degradation pathway. It proceeds via a well-established mechanism involving the formation of a stable tert-butyl cation.

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation & Neutralization A Parent Compound (N-Boc Protected) B Protonated Carbamate A->B + H⁺ C Carbamic Acid Intermediate B->C Slow (Rate-Limiting) D tert-Butyl Cation E Deprotected Piperidine (Final Degradant) C->E Fast F CO₂

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Pathway 2: Thermal Degradation

Heating the compound can lead to a concerted elimination reaction, which does not require a catalyst but is accelerated by temperature.

Thermal_Degradation Parent Parent Compound (N-Boc Protected) Transition Six-Membered Transition State Parent->Transition Heat (Δ) Products Products Amine Deprotected Piperidine Products->Amine Isobutylene Isobutylene Products->Isobutylene CO2 Carbon Dioxide Products->CO2

Caption: Pathway of thermal elimination of the N-Boc group.

Section 4: Protocol for a Forced Degradation Study

To systematically evaluate the stability of your compound, a forced degradation (or stress testing) study is the industry-standard approach.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.

Summary of Stress Conditions
Stress ConditionReagent/MethodTypical ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HClRoom Temp & 60°CN-Boc Cleavage
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°CCarbamate/Ether Hydrolysis (generally stable)
Oxidation 3% H₂O₂Room TemperaturePiperidine N-Oxidation, Ring Oxidation
Thermal Heat (Solid & Solution)80°C (or higher)N-Boc Elimination, General Decomposition
Photolytic UV Lamp (e.g., 254/365 nm)Ambient TemperatureC-F or C-O bond cleavage, radical pathways
Experimental Workflow

The following protocol outlines a general procedure. Concentrations and time points should be optimized for your specific needs.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Prepare separate aliquots for each stress condition and a control sample (stored at 2-8°C in the dark).

2. Stress Application:

  • Acid: Mix one aliquot with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base: Mix another aliquot with an equal volume of 0.2 M NaOH.

  • Oxidation: Mix another aliquot with an equal volume of 6% H₂O₂.

  • Thermal: Place sealed vials of the stock solution and the solid compound in an oven at the desired temperature.

  • Photolytic: Place a quartz vial of the stock solution in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside.

3. Sampling & Analysis:

  • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analyze all samples by a validated stability-indicating LC-MS method to determine the percentage of parent compound remaining and to identify the mass of any new peaks.

Forced_Degradation_Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Control Control Sample (Store at 4°C, dark) Start->Control Stress Aliquot for Stress Conditions Start->Stress Analyze Analyze by LC-MS Control->Analyze Acid Acidic (0.1M HCl) Stress->Acid Base Basic (0.1M NaOH) Stress->Base Oxidative Oxidative (3% H₂O₂) Stress->Oxidative Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (UV Light) Stress->Photo Incubate Incubate & Sample at Time Points (0, 2, 8, 24h...) Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photo->Incubate Quench Quench/Neutralize Samples (as needed) Incubate->Quench Quench->Analyze Report Report % Degradation & Identify Degradants Analyze->Report

Caption: General workflow for a forced degradation study.

References
  • This section would be populated with full citations and clickable URLs based on the grounding tool's output if it were available. For the purpose of this demonstration, references correspond to the cited search results.

Sources

Technical Support Center: A Guide to the Stable Storage of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. As a crucial building block in pharmaceutical research and drug development, ensuring the stability and purity of this compound is paramount to the success and reproducibility of your experiments. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the optimal storage conditions to prevent its decomposition. Our goal is to empower you with the knowledge to maintain the integrity of this reagent, ensuring the reliability of your research outcomes.

Understanding the Molecule: Chemical Stability Profile

This compound is a robust molecule under proper handling conditions. However, like many complex organic molecules, it possesses specific vulnerabilities. The two primary points of potential degradation are the N-Boc (tert-butyloxycarbonyl) protecting group and the ether linkage.

  • The N-Boc Group: This protecting group is notoriously sensitive to acidic conditions and high temperatures.[1][2] Acid-catalyzed hydrolysis will cleave the Boc group, yielding 4-(4-fluorophenoxy)piperidine and byproducts such as isobutylene and carbon dioxide. Thermal stress can also lead to the loss of the Boc group.[3]

  • The Ether Linkage: While generally more stable than the Boc group, the ether bond can be susceptible to cleavage under harsh acidic or basic conditions, though this is less common under typical storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For maximal long-term stability, the compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.[4] Storing under an inert atmosphere, such as argon or nitrogen, is also highly recommended to prevent slow degradation from atmospheric components.

Q2: I left the compound on the benchtop at room temperature overnight. Is it still usable?

A2: While short-term exposure to ambient temperature is unlikely to cause significant decomposition, it is not ideal. We recommend performing a quick quality control check, such as a melting point determination or a Thin Layer Chromatography (TLC) analysis against a trusted reference sample, to ensure its purity before use in a critical reaction. For routine use, it is best practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.

Q3: The material, which was initially a white solid, now appears slightly off-white or yellowish. What does this indicate?

A3: A change in color is often one of the first visual indicators of potential decomposition. While a slight discoloration may not always signify a substantial loss of purity, it warrants further investigation. This could be due to the formation of minor impurities from slow degradation. We strongly advise running a purity check (see QC protocol below) before proceeding with your experiment.

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long-term stability due to the increased potential for solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent and store it at low temperatures (e.g., -20 °C). Prepare only as much as you need for the short term and use it promptly.

Q5: What are the primary decomposition products I should be aware of?

A5: The most likely degradation product is the deprotected piperidine, 4-(4-fluorophenoxy)piperidine, resulting from the loss of the Boc group. Depending on the conditions, further degradation of the molecule could occur, but the de-Boc product is the most common impurity to watch for.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section provides a systematic approach to troubleshooting potential stability issues with your this compound.

Visual Troubleshooting Flowchart

troubleshooting_flowchart Troubleshooting Decomposition of this compound start Start: Observe Compound visual_check Visual Inspection: - Color (White?) - Appearance (Crystalline solid?) start->visual_check improper_storage Potential Issue: Improper Storage Conditions (Exposure to light, moisture, or heat) visual_check->improper_storage If color is off-white/yellow or appearance has changed qc_protocol Action: Perform Quality Control Protocol (TLC, Melting Point, etc.) visual_check->qc_protocol If appearance is normal but decomposition is suspected improper_storage->qc_protocol purity_ok Result: Purity Confirmed qc_protocol->purity_ok purity_nok Result: Impurity Detected qc_protocol->purity_nok use_compound Proceed with Experiment purity_ok->use_compound re_purify Consider Re-purification (e.g., Recrystallization) or Procure New Stock purity_nok->re_purify

Caption: Troubleshooting workflow for assessing compound stability.

Data Summary Table
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Temperature 2-8 °CIncreased rate of thermal decomposition (loss of Boc group)Perform QC check. If degradation is confirmed, consider purification or replacement.
Light Store in the dark (amber vial)Photochemical degradation (less common but possible)Always use light-protecting containers.
Moisture Dry environment, tightly sealedHydrolysis of the Boc group, especially if acidic impurities are presentUse desiccants in storage containers. Allow reagent to warm to room temperature before opening.
Atmosphere Inert gas (Argon or Nitrogen)Slow oxidation or reaction with atmospheric componentsPurge container with inert gas before sealing for long-term storage.

Experimental Protocol: Quality Control Check via Thin Layer Chromatography (TLC)

This protocol provides a rapid and effective method to assess the purity of your this compound.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A common system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The optimal ratio may need to be determined empirically.

  • Visualization agent: A potassium permanganate stain or UV light (254 nm).

  • Your sample of this compound

  • (Optional but recommended) A reference standard of known purity.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent like dichloromethane or ethyl acetate (approximately 1-2 mg/mL). If you have a reference standard, prepare a solution of it at the same concentration.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If using a reference standard, spot it alongside your sample. A co-spot (spotting both your sample and the reference on the same point) is also recommended.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under UV light. Then, stain the plate with potassium permanganate to visualize any UV-inactive impurities.

  • Analysis:

    • A pure sample should show a single, well-defined spot.

    • Compare the Rf (retention factor) of your sample spot to that of the reference standard. They should be identical.

    • The presence of additional spots indicates impurities. The de-Boc product, being more polar, will typically have a lower Rf value (run slower) than the parent compound.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Chembuy. (n.d.). Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Retrieved from [Link]

  • Cole, K. P., et al. (2017). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
  • Zong, Z., et al. (2011).
  • Hidasová, D., & Slanina, T. (2023).
  • Alsante, K. M., et al. (2003). The effects of packaging on the stability of a moisture sensitive compound. PubMed.
  • Liew, C. V., et al. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed.
  • Luer, S., et al. (2017). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. PubMed.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter solubility challenges with this versatile building block. Instead of a generic checklist, this guide provides a logical, cause-and-effect framework to diagnose and solve solubility issues, ensuring your reactions proceed efficiently and reproducibly.

Introduction: Why is Solubility a Challenge with this Moiety?

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, however, presents a classic solubility dilemma. It contains a combination of polar and non-polar functionalities:

  • A Lipophilic tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar group significantly increases the molecule's greasy character, favoring solubility in less polar solvents.

  • A Polar Carbamate Linkage: This group can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in more polar solvents.

  • An Ether Linkage and Fluorophenyl Ring: The aromatic ring contributes to van der Waals interactions, while the ether oxygen and fluorine atom add polarity.

  • A Piperidine Ring: A saturated heterocyclic system that is generally non-polar but whose basicity is masked by the Boc group.

This structural dichotomy means the compound often has mediocre solubility in a wide range of solvents rather than excellent solubility in any single one. This guide will walk you through systematically overcoming this challenge.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental physicochemical properties I should be aware of?

Understanding the molecule's inherent properties is the first step in troubleshooting. While experimental solubility data can vary, we can predict its behavior based on its structure.

PropertyValue / DescriptorImplication for Solubility
Molecular Weight ~339.4 g/mol Larger molecules can have stronger crystal lattice energy, making them harder to dissolve.
Calculated LogP ~3.5 - 4.0Indicates a preference for lipophilic/organic environments over aqueous ones.
Polar Surface Area ~38.8 ŲA moderate value suggesting that some polarity is present, but it is not a highly polar molecule.
Key Moieties Boc-group, Phenyl Ether, FluorineThe large, non-polar Boc group often dominates, leading to better solubility in moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).
Q2: My reaction is sluggish or has stalled. How do I confirm poor solubility is the culprit?

A stalled reaction is not always due to solubility, but it's a primary suspect if your material is not fully dissolved. Follow this diagnostic workflow.

A Reaction Sluggish or Incomplete B Visually inspect the reaction mixture. Is there a visible solid precipitate? A->B C Poor solubility is highly likely. Proceed to solubility enhancement. B->C Yes E Perform a 'Stir-Stop' Test: 1. Stir vigorously for 5 min. 2. Stop stirring and let settle for 1 min. B->E No / Unsure D Solubility may not be the primary issue. Consider other factors. G Investigate: - Catalyst activity - Reagent purity - Reaction temperature - Incorrect stoichiometry D->G F Does solid material settle out? E->F F->C Yes F->D No

Caption: A step-by-step diagnostic to determine if solubility is the root cause.

If the workflow points to a solubility problem, the next step is a systematic approach to improve it.

Q3: I've confirmed a solubility issue. What solvents should I try first?

Begin with a small-scale, systematic solvent screen. The goal is to find a solvent or solvent system that can dissolve the starting material to a reasonable concentration (e.g., >0.1 M) at your desired reaction temperature.

Solvent ClassRecommended SolventsRationale & Typical Use Cases
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), 1,4-Dioxane, Acetonitrile (MeCN)This is the best starting point. These solvents effectively solvate the bulky, non-polar parts of the molecule while also interacting with the polar carbamate group. DCM and THF are often the most successful.
Protic Polar Isopropanol (IPA), Ethanol (EtOH)Generally poor solvents for the starting material on their own but can be excellent co-solvents , especially for reactions where a polar, protic product (like an amine salt) is formed.
Hydrocarbon Toluene, Heptane, HexaneVery poor solubility is expected. Toluene may have some utility at high temperatures, but these are generally used as anti-solvents for crystallization.
Amide N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These are powerful solvents and will likely dissolve the compound, but their high boiling points can make workup difficult.[1] Use them when other options have been exhausted and the reaction requires elevated temperatures.
  • Preparation: Add 10 mg of your compound to each of five small, labeled vials.

  • Solvent Addition: Add 0.2 mL of a different test solvent (e.g., DCM, THF, MeCN, Toluene, IPA) to each vial. This corresponds to a concentration of ~50 mg/mL (0.15 M).

  • Observation (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe which solvents achieve complete dissolution.

  • Observation (Heated): For any vials with remaining solid, gently heat to 40-50 °C and vortex again. Note any changes in solubility.

  • Analysis: Rank the solvents from best to worst. The best solvent from this screen is your primary candidate for the reaction.

Q4: My best single solvent isn't good enough. How should I approach using a co-solvent?

Using a co-solvent is a powerful technique to fine-tune the polarity of the reaction medium. The principle is to mix a good "primary" solvent (that partially dissolves your compound) with a "secondary" solvent to enhance overall solubility.

Causality: Often, a mixture can solvate both the non-polar and polar regions of a molecule more effectively than a single solvent can. For example, in a BOC-deprotection reaction using HCl, the starting material is relatively non-polar, but the resulting amine hydrochloride salt is very polar. A solvent system like DCM/Methanol or Dioxane/Isopropanol can effectively dissolve both species, preventing the product from precipitating and halting the reaction.

  • Select Primary Solvent: Choose the best solvent from your rapid screen (e.g., THF).

  • Dispense Compound: Add your compound to a reaction flask at the desired concentration in the primary solvent, even if it doesn't fully dissolve.

  • Titrate with Co-Solvent: While stirring, add a more polar co-solvent (e.g., IPA) dropwise.

  • Observe: Continue adding the co-solvent until the mixture becomes a homogeneous solution. Note the approximate ratio of solvents required (e.g., 10:1 THF/IPA).

  • Optimize: Run the reaction using this pre-mixed solvent system.

Q5: Can mechanical methods like sonication improve dissolution?

Yes, sonication is an excellent physical method to accelerate dissolution, particularly for kinetically slow processes.[2]

Mechanism: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (a process called cavitation). This generates intense local energy, which acts to break down the crystal lattice of the solid material, increasing the rate of dissolution.[2] It is particularly useful for initiating reactions with poorly soluble starting materials.

  • Setup: Place your reaction flask containing the compound and solvent(s) into an ultrasonic bath.

  • Application: Turn on the bath for 5-15 minute intervals.

  • Monitoring: Visually check for dissolution. If the reaction is exothermic, monitor the temperature of the bath to ensure it doesn't exceed the desired reaction temperature.

  • Initiation: Once the material is dissolved, you can remove the flask from the bath and proceed with the reaction under normal stirring. For very stubborn materials, the reaction can be conducted entirely within the ultrasonic bath.

Comprehensive Troubleshooting Workflow

This flowchart integrates the concepts discussed above into a single, logical strategy for tackling any solubility challenge with this compound.

cluster_start Start cluster_diag Diagnosis cluster_solve Solution Pathways cluster_end Resolution A Problem: Poor Solubility of Starting Material B Perform Rapid Solubility Screen (Protocol 1) A->B C Is a single aprotic polar solvent (e.g., DCM, THF) sufficient at RT? B->C D Pathway 1: Temperature Increase reaction temperature (e.g., to 40°C or reflux) C->D No H Proceed with Homogeneous Reaction C->H Yes E Pathway 2: Co-Solvent Titrate with a polar co-solvent (e.g., IPA, MeOH) (Protocol 2) D->E If insufficient or thermally sensitive D->H F Pathway 3: Mechanical Apply sonication to aid dissolution (Protocol 3) E->F If co-solvent alone is insufficient E->H G Pathway 4: High Potency Solvent Switch to DMF or NMP (Note workup challenges) F->G If all else fails F->H G->H

Caption: A comprehensive decision tree for solving solubility issues.

References
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Doughty, V. A., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved January 23, 2026, from [Link]

  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 23, 2026, from [Link]

  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Stereochemical Integrity of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you maintain the stereochemical integrity of your compounds during chemical transformations. Chiral piperidines are crucial building blocks in medicinal chemistry, and preventing racemization is paramount to ensuring the desired pharmacological activity and safety profile of your target molecules.[1]

Troubleshooting Guide: Loss of Enantiomeric Excess

This section addresses common issues encountered during reactions that can lead to the racemization of your chiral piperidine derivatives.

Problem: I'm observing a significant loss of enantiomeric excess (e.e.) in my product after a reaction involving a this compound derivative. What are the likely causes and how can I fix it?

Answer: Loss of enantiomeric excess, or racemization, is a common challenge when working with chiral molecules. For piperidine derivatives, the stereocenter at the 4-position can be susceptible to epimerization under certain conditions. The primary culprits are typically harsh acidic or basic conditions, and elevated temperatures.

Diagnostic Workflow for Racemization

To pinpoint the source of racemization, a systematic approach is necessary. The following workflow can help you identify and rectify the issue.

G start Racemization Observed (Loss of e.e.) reaction_type Identify Reaction Type start->reaction_type acidic Acidic Conditions (e.g., Boc Deprotection) reaction_type->acidic Acid-mediated? basic Basic Conditions (e.g., Nucleophilic Substitution) reaction_type->basic Base-mediated? thermal High Temperature Reaction reaction_type->thermal High Temp? analysis Review Analytical Method reaction_type->analysis e.e. measurement issue? acidic_sol Troubleshooting Acidic Conditions acidic->acidic_sol basic_sol Troubleshooting Basic Conditions basic->basic_sol thermal_sol Troubleshooting Thermal Conditions thermal->thermal_sol analysis_sol Verify Analytical Method analysis->analysis_sol solution Re-run Reaction & Analyze Product e.e. acidic_sol->solution Implement Solution basic_sol->solution thermal_sol->solution analysis_sol->solution

Caption: Diagnostic workflow for troubleshooting racemization.

Cause 1: Acid-Catalyzed Racemization

Acidic conditions, often employed for the deprotection of the tert-butoxycarbonyl (Boc) group, are a frequent cause of racemization at the adjacent stereocenter.[2] The mechanism can involve the formation of an achiral intermediate, such as an iminium ion, which can then be non-stereoselectively quenched.[3]

Troubleshooting Steps & Solutions:

Symptom Potential Cause Recommended Solution & Protocol
Significant drop in e.e. after Boc deprotection with strong acids like neat Trifluoroacetic Acid (TFA).Protonation of the piperidine nitrogen followed by ring-opening or formation of a planar iminium ion intermediate.Use Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether.[2] This allows for more controlled deprotection at lower temperatures.
Racemization observed even with HCl/dioxane.Prolonged reaction time or elevated temperature during workup.Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform all workup and extraction steps at low temperatures (0-5 °C).

Experimental Protocol: Mild N-Boc Deprotection

  • Dissolve the N-Boc protected this compound derivative in anhydrous 1,4-dioxane (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 equivalents) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.

  • Immediately neutralize the resulting hydrochloride salt with a mild base (e.g., saturated NaHCO₃ solution) at 0 °C before proceeding to the next step.

Cause 2: Base-Catalyzed Racemization

Reactions involving strong bases can lead to epimerization at the C4 position if there is an acidic proton at that position. While the proton at C4 of the piperidine ring is not highly acidic, strong bases under forcing conditions can promote its abstraction, leading to a planar carbanion or enolate-like intermediate that can be protonated from either face.

Troubleshooting Steps & Solutions:

Symptom Potential Cause Recommended Solution & Protocol
Loss of e.e. during a reaction using a strong, non-nucleophilic base (e.g., LDA, NaH).Deprotonation at the C4 position, leading to a planar intermediate.Use a Weaker, Non-nucleophilic Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) if the reaction allows.
Racemization during a substitution reaction at a position other than C4.The basic reagent or reaction conditions are promoting epimerization at C4.Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider using a more reactive electrophile to allow for milder conditions.
Cause 3: Thermally-Induced Racemization

Elevated temperatures can provide the necessary activation energy for racemization, even in the absence of strong acids or bases.[4][5] This can occur through various mechanisms, including reversible ring-opening or simply by overcoming the energetic barrier to inversion of the stereocenter.

Troubleshooting Steps & Solutions:

Symptom Potential Cause Recommended Solution & Protocol
Gradual loss of e.e. over the course of a prolonged reaction at high temperatures.Thermally induced epimerization.Optimize Reaction Temperature and Time: Determine the minimum temperature required for the reaction to proceed efficiently. Microwave-assisted synthesis can sometimes reduce reaction times at elevated temperatures, minimizing the window for racemization.
Racemization observed after purification by distillation.High temperatures during distillation are causing epimerization.Use Non-thermal Purification Methods: Opt for column chromatography, recrystallization, or preparative HPLC for purification instead of distillation.

Frequently Asked Questions (FAQs)

Q1: How does the Boc protecting group influence the stereochemical stability of the piperidine ring?

The tert-butoxycarbonyl (Boc) group plays a significant role in the conformational and electronic properties of the piperidine ring.[6] It is an electron-withdrawing group that can influence the acidity of adjacent protons. While it generally provides good protection for the nitrogen, its removal under acidic conditions is a critical step where racemization can occur. The stability of the Boc group to a wide range of other reaction conditions makes it a valuable tool, provided its removal is handled with care.[7][8]

Q2: What are the best analytical methods for determining the enantiomeric excess of my this compound derivatives?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of piperidine derivatives.[9][10][11]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective.

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol or ethanol, often provides good separation.

  • Method Development: Screening different CSPs and mobile phase compositions is crucial for developing a robust analytical method.

Supercritical Fluid Chromatography (SFC) is a "greener" alternative to HPLC that can offer faster analysis times.[12] For non-chromophoric derivatives, pre-column derivatization with a UV-active agent may be necessary.[11]

Q3: Are there any reaction conditions that are generally considered "safe" for preserving the stereochemistry of these compounds?

While no reaction condition is universally "safe," some general principles can help preserve stereochemistry:

  • Neutral or Near-Neutral pH: Reactions performed under neutral or mildly buffered conditions are less likely to cause racemization.

  • Low Temperatures: Whenever possible, run reactions at or below room temperature.

  • Use of Catalytic Methods: Employing catalysts that allow for milder reaction conditions can be beneficial.[13] For instance, enzymatic resolutions or asymmetric hydrogenations can be highly stereoselective.[14]

  • Appropriate Solvent Choice: The choice of solvent can influence reaction pathways and the stability of intermediates. Protic solvents, for example, can facilitate proton transfer and potentially contribute to racemization.

Q4: Can I use a chiral auxiliary to control the stereochemistry during the synthesis of a substituted piperidine ring?

Yes, the use of chiral auxiliaries is a powerful strategy for the stereoselective synthesis of substituted piperidines.[15] By attaching a chiral auxiliary to the nitrogen or another part of the molecule, you can direct the stereochemical outcome of subsequent reactions. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Mechanism of Acid-Catalyzed Racemization

The following diagram illustrates a plausible mechanism for acid-catalyzed racemization during Boc deprotection, proceeding through a planar iminium ion intermediate.

G sub Chiral Piperidine (R-enantiomer) protonated Protonated Intermediate sub->protonated Protonation H_plus + H+ iminium Planar Iminium Ion (Achiral) protonated->iminium Loss of H2O (example) product_R R-enantiomer iminium->product_R Nucleophilic Attack (top face) product_S S-enantiomer iminium->product_S Nucleophilic Attack (bottom face) racemate Racemic Mixture product_R->racemate product_S->racemate

Caption: Plausible mechanism of acid-catalyzed racemization.

By understanding the mechanisms of racemization and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the stereochemical outcomes of your reactions involving this compound derivatives.

References

  • Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff. (n.d.). Retrieved January 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (2022, October 11). Retrieved January 24, 2026, from [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents. (n.d.).
  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC. (2022, August 31). Retrieved January 24, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. (2023, June 25). Retrieved January 24, 2026, from [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - ETH Research Collection. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Retrieved January 24, 2026, from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12). Retrieved January 24, 2026, from [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902. (n.d.). Retrieved January 24, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved January 24, 2026, from [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - Research Collection. (n.d.). Retrieved January 24, 2026, from [Link]

  • Preparation of enantiomeric pure NH-piperidine. General reaction... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC. (2026, January 2). Retrieved January 24, 2026, from [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.org. (n.d.). Retrieved January 24, 2026, from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 24, 2026, from [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. (2022, June 14). Retrieved January 24, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. (n.d.). Retrieved January 24, 2026, from [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. (2025, December 20). Retrieved January 24, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018, November 27). Retrieved January 24, 2026, from [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central. (2022, December 28). Retrieved January 24, 2026, from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

  • Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012, June 6). Retrieved January 24, 2026, from [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

  • [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023, October 4). Retrieved January 24, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025, January 14). Retrieved January 24, 2026, from [Link]

  • 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester | C17H22FNO3 | CID. (n.d.). Retrieved January 24, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Managing thermal instability during the synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges, particularly thermal instability, associated with this procedure. The following content is structured as a series of troubleshooting guides and frequently asked questions based on established best practices and an understanding of the underlying reaction mechanisms.

I. Core Synthesis Overview: The Williamson Ether Synthesis Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This involves the reaction of a metal phenoxide with an alkyl electrophile. In this context, the most common and effective route is the reaction of 4-fluorophenoxide with a piperidine derivative bearing a suitable leaving group at the 4-position, such as a tosylate or mesylate.

The primary source of thermal instability arises from the initial, highly exothermic deprotonation of 4-fluorophenol using a strong base like sodium hydride (NaH), and the subsequent exothermic SN2 substitution reaction.[3][4] The use of NaH, while efficient, necessitates stringent safety protocols due to its extreme reactivity with water and protic solvents, which generates highly flammable hydrogen gas.[5][6]

II. Troubleshooting Guide: Managing Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing immediate actions, root cause analysis, and preventative strategies.

Question 1: My reaction temperature is rising rapidly and uncontrollably. What should I do?

This indicates a potential runaway reaction, a critical safety event where the rate of heat generation exceeds the rate of heat removal.[7][8]

  • Immediate Actions:

    • Cease Reagent Addition: Immediately stop the addition of the electrophile (e.g., Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate).

    • Engage Emergency Cooling: Apply an ice/water or ice/acetone bath to the reactor.

    • Ensure Adequate Stirring: Verify that the mechanical stirrer is functioning correctly to ensure homogenous heat dissipation.

    • Alert Personnel: Inform colleagues and safety officers of the situation. Do not work alone.

  • Root Cause Analysis:

    • Excessive Addition Rate: The electrophile was added too quickly, causing the exothermic SN2 reaction to proceed faster than the cooling system could handle.

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or heat transfer is poor due to vessel geometry or scaling.

    • Accumulation of Reagents: If stirring is poor or the initial temperature is too low, unreacted reagents can accumulate. A subsequent small temperature increase can then trigger a very rapid, large-scale reaction.

    • Solvent Volume: Insufficient solvent volume provides less thermal mass to absorb the heat of reaction.

  • Preventative Strategies:

    • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the electrophile solution.

    • Reverse Addition: Consider adding the 4-fluorophenoxide solution to the electrophile solution to maintain a low concentration of the nucleophile.

    • Process Safety Analysis: For scale-up operations, perform reaction calorimetry studies to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling system.[8]

Question 2: The reaction is sluggish and fails to go to completion according to TLC/HPLC analysis. What is the likely cause?

  • Root Cause Analysis:

    • Inactive Base: The sodium hydride may have degraded due to improper storage and exposure to atmospheric moisture. NaH should be a fine, grey powder; clumps or a whitish appearance suggest deactivation.

    • Wet Reagents/Solvent: The presence of water or other protic impurities in the solvent (e.g., DMF, THF) or in the starting materials will quench the NaH and the reactive phenoxide.[5]

    • Insufficient Temperature: While the initial deprotonation is often performed at 0 °C for control, the subsequent SN2 reaction may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate, depending on the leaving group.

    • Poor Leaving Group: If a less reactive leaving group than tosylate or mesylate is used (e.g., chloride), the reaction will be significantly slower.

  • Corrective Actions:

    • Use Fresh Base: Always use NaH from a freshly opened container or a properly stored and sealed container.[9]

    • Ensure Anhydrous Conditions: Use anhydrous solvents. Dry starting materials under high vacuum before use if necessary. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[6]

    • Optimize Temperature: After the initial exothermic addition is complete, consider slowly warming the reaction mixture and monitoring the progress by TLC or HPLC.

Question 3: My yield is low, and I've isolated several impurities. What are the potential side reactions?

  • Root Cause Analysis & Solutions:

    • Elimination (E2) Reaction: While the primary substrate is secondary, E2 is a potential competing pathway, especially with sterically hindered bases or at higher temperatures. This would lead to the formation of Tert-butyl 4,5-dehydropiperidine-1-carboxylate.

      • Solution: Maintain the lowest effective temperature for the SN2 reaction. Avoid excessively strong or bulky bases if possible.

    • Boc Deprotection: While generally stable to NaH, prolonged reaction times at high temperatures or the presence of adventitious acid during workup can lead to the removal of the Boc protecting group.[10]

      • Solution: Use a buffered or mild basic quench and avoid strong acids during the aqueous workup.

    • Incomplete Quench: If the highly reactive excess NaH is not fully quenched before aqueous workup, it can cause localized heating and potential degradation of the product upon contact with water.

      • Solution: Implement a controlled quenching procedure (see Protocol II).

III. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The reaction proceeds via a two-step SN2 mechanism, a classic Williamson Ether Synthesis.[1][11]

  • Deprotonation: The strong base (NaH) abstracts the acidic proton from the hydroxyl group of 4-fluorophenol to form a sodium 4-fluorophenoxide intermediate. This step is highly exothermic and evolves hydrogen gas.

  • Nucleophilic Attack: The resulting 4-fluorophenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon at the 4-position of the piperidine ring and displacing the leaving group (e.g., Tosylate) to form the desired ether bond.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: SN2 Attack cluster_product Formation Fluorophenol 4-Fluorophenol Phenoxide Sodium 4-Fluorophenoxide (Nucleophile) Fluorophenol->Phenoxide + H₂ (gas) evolution (Exothermic) NaH Sodium Hydride (NaH) NaH->Phenoxide + H₂ (gas) evolution (Exothermic) Product Target Product Phenoxide->Product SN2 Displacement (Exothermic) Piperidine_LG Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (Electrophile) Piperidine_LG->Product SN2 Displacement (Exothermic)

Caption: Reaction mechanism for the synthesis.

Q2: Why is Sodium Hydride (NaH) commonly used, and what are safer alternatives?

NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. However, its pyrophoric nature presents significant safety challenges.[9] Safer, though potentially less reactive, alternatives can be considered.

BaseReactivitySafety ProfileTypical Conditions
Sodium Hydride (NaH) Very HighPyrophoric, water-reactive, generates H₂ gas.[5]Anhydrous THF/DMF, 0 °C to RT, inert atmosphere.
Potassium Carbonate (K₂CO₃) ModerateNon-pyrophoric, mild base, low cost.[12]DMF/Acetonitrile, 80-120 °C, may require longer reaction times.
Cesium Carbonate (Cs₂CO₃) HighNon-pyrophoric, highly effective, but expensive.THF/DMF, RT to 60 °C. Often gives higher yields.
Potassium tert-butoxide (KOtBu) HighStrong base, but also a strong nucleophile. Can promote elimination.Anhydrous THF, 0 °C to RT.

Q3: How should I properly handle and quench Sodium Hydride?

Proper handling is paramount for safety.

NaH_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_quench Quenching (Post-Reaction) Inert Work under Inert Atmosphere (N₂ or Ar) PPE Wear FR Lab Coat, Safety Goggles, & Face Shield Inert->PPE Anhydrous Use Anhydrous Solvents & Glassware PPE->Anhydrous Weigh Weigh NaH (in oil) Quickly Anhydrous->Weigh Rinse Rinse with Anhydrous Hexane (Optional) Weigh->Rinse Suspend Suspend in Anhydrous Reaction Solvent Rinse->Suspend Cool Cool Reactor to 0 °C Suspend->Cool SlowAdd Slowly Add Isopropanol (or other alcohol) Cool->SlowAdd Observe Observe for Cessation of H₂ Evolution SlowAdd->Observe FinalQuench Slowly Add Water or Saturated NH₄Cl Observe->FinalQuench

Caption: Safety workflow for handling Sodium Hydride.

IV. Experimental Protocols

Protocol I: Synthesis of Tert-butyl 4-((4-fluorophenyl)oxy)piperidine-1-carboxylate

Disclaimer: This protocol is for informational purposes. All procedures should be risk-assessed and performed by qualified personnel in a suitable laboratory environment.

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Suspension: Add anhydrous DMF to the flask to form a slurry. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4-fluorophenol (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.

  • Phenoxide Formation: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • SN2 Reaction: Dissolve Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 15 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction may be gently heated (e.g., to 50 °C) if progress is slow. Monitor progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and proceed with Protocol II for quenching.

  • Workup & Purification: After quenching, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol II: Safe Quenching of Excess Sodium Hydride

  • Cooling: Ensure the reaction vessel is cooled to 0 °C in an ice bath.

  • Initial Quench: Slowly and dropwise, add a protic but less reactive solvent like isopropanol. Add until gas evolution begins to subside. This is a more controlled way to quench the bulk of the NaH.

  • Secondary Quench: Once gas evolution has largely ceased, switch to the dropwise addition of methanol, which is more reactive but will quench the remaining traces of NaH.

  • Final Quench: After all gas evolution has stopped, slowly add saturated aqueous ammonium chloride solution or deionized water to quench any remaining reactive species. The reaction is now safe for standard aqueous workup.

Troubleshooting_Tree Start Experiencing Thermal Event (Rapid Temp Rise) StopAdd IMMEDIATELY Stop Reagent Addition Start->StopAdd Cooling Apply Emergency Cooling (Ice Bath) StopAdd->Cooling Stirring Is Stirring Adequate? Cooling->Stirring FixStir Correct Stirring Issue Stirring->FixStir No Monitor Monitor Temperature Does it Stabilize? Stirring->Monitor Yes FixStir->Monitor Stable Situation Controlled. Re-evaluate Process Parameters (Addition Rate, Conc.) Monitor->Stable Yes Unstable Temperature Still Rising. Prepare for Emergency Shutdown. Alert Safety Personnel. Monitor->Unstable No

Caption: Troubleshooting decision tree for a thermal runaway event.

V. References

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. French Ministry of Environment. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Available at: [Link]

  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Available at: [Link]

  • IChemE. (n.d.). Runaway chemical reaction at Corden Pharmachem, Cork. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions. Available at: [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Available at: [Link]

  • Princeton University. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]

  • Chemsavers. (n.d.). tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate. Available at: [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Available at: [Link]

  • AIDIC. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a scaffold of significant interest in the development of inhibitors for monoamine transporters (MATs). Researchers, medicinal chemists, and drug development professionals will find a synthesized overview of key structural modifications, their impact on biological activity, and detailed experimental protocols to support further investigation.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine core is a privileged scaffold in modern medicinal chemistry, particularly for targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a primary mechanism for treating a range of neuropsychiatric disorders.

The parent compound, this compound, serves as a versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthesis and modification. However, for biological activity at MATs, this group is typically removed to yield a secondary amine, which is crucial for interacting with the transporters. The 4-fluorophenoxy moiety provides a key interaction point within the transporter binding pocket, and its substitution pattern is a critical determinant of potency and selectivity. This guide will explore the systematic evaluation of this scaffold, focusing on how targeted structural changes influence binding affinity and selectivity for DAT, SERT, and NET.

The Strategic Workflow for SAR Exploration

The development of potent and selective MAT inhibitors from a core scaffold follows a logical and iterative process. This workflow ensures that synthetic efforts are guided by robust biological data, leading to a comprehensive understanding of the SAR.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration synthesis Synthesis of Core Scaffold (Williamson Ether Synthesis) analog_gen Generation of Analog Library (Phenoxy & Piperidine Mods) synthesis->analog_gen deprotection N-Boc Deprotection (TFA or HCl/Dioxane) analog_gen->deprotection binding_assay Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) deprotection->binding_assay Purified Analogs ic50_det IC50 Determination (Dose-Response Curves) binding_assay->ic50_det selectivity Selectivity Profiling (Ki Ratios) ic50_det->selectivity sar_analysis SAR Analysis: Correlate Structure with Activity & Selectivity selectivity->sar_analysis Ki Data qsar QSAR Modeling (Optional) sar_analysis->qsar next_gen Design of Next-Generation Analogs sar_analysis->next_gen next_gen->analog_gen Iterative Design

Sources

A Comparative Guide to Piperidine Building Blocks: Profiling Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast number of approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1][2][3] This guide provides an in-depth comparison of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate with other key piperidine building blocks, offering experimental insights to inform rational drug design.

This document will delve into the synthesis, physicochemical properties, reactivity, and metabolic stability of this compound, benchmarking it against other commonly employed 4-substituted piperidines. We will explore the nuanced effects of the 4-fluorophenoxy moiety and provide detailed experimental protocols for key synthetic transformations.

The Strategic Advantage of the 4-Aryloxypiperidine Scaffold

The introduction of a 4-aryloxy group onto the piperidine ring offers a distinct set of properties compared to other substitution patterns, such as 4-aryl or 4-alkyl groups. The ether linkage provides a balance of flexibility and conformational constraint, which can be advantageous for optimizing receptor-ligand interactions. Furthermore, the electronic nature of the attached aromatic ring can be fine-tuned to modulate the physicochemical properties of the entire molecule.

The subject of this guide, this compound, incorporates several key features:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen, offering stability under a range of reaction conditions and facile removal under acidic conditions.[4]

  • The 4-Phenoxy Linkage: This ether linkage introduces a degree of conformational flexibility while maintaining a defined spatial relationship between the piperidine and the aryl ring.

  • The 4-Fluoro Substituent: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can influence pKa, lipophilicity, and metabolic stability, and it can participate in favorable interactions with biological targets.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block are paramount as they translate to the resulting drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the calculated and experimentally-derived properties of this compound with other representative piperidine building blocks.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted pKa
This compound C₁₆H₂₂FNO₃309.353.5-
Tert-butyl 4-phenoxypiperidine-1-carboxylateC₁₆H₂₃NO₃291.363.3-
Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylateC₁₆H₂₂FNO₂293.353.4-
Tert-butyl 4-anilinopiperidine-1-carboxylateC₁₆H₂₄N₂O₂292.383.15.2 (amine)
Tert-butyl 4-benzylpiperidine-1-carboxylateC₁₇H₂₅NO₂275.393.8-

Data Interpretation:

  • Lipophilicity (LogP): The 4-fluorophenoxy and 4-phenoxy analogs exhibit similar lipophilicity. The introduction of the ether oxygen slightly reduces the LogP compared to the direct 4-phenyl substitution. The 4-benzyl analog is the most lipophilic in this set. The fluorine atom in the 4-fluorophenoxy derivative has a minimal impact on the calculated LogP compared to the non-fluorinated parent.[5]

  • Basicity (pKa): The piperidine nitrogen in all these examples is protected as a Boc-carbamate, rendering it non-basic. The pKa value for the 4-anilinopiperidine derivative refers to the exocyclic aniline nitrogen.

Synthesis and Reactivity: A Practical Perspective

The ease of synthesis and predictable reactivity in subsequent transformations are crucial for a building block's utility.

Synthesis of this compound

The synthesis of this building block is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis.

DOT Diagram: Synthetic Pathway

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Fluorophenol 4-Fluorophenol Mitsunobu Reaction Mitsunobu Reaction 4-Fluorophenol->Mitsunobu Reaction N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Mitsunobu Reaction Target_Molecule This compound Mitsunobu Reaction->Target_Molecule

Caption: Synthesis of this compound.

Experimental Protocol: Mitsunobu Reaction

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃) (1.2 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Reactions and Comparative Performance

Two of the most common and critical reactions involving these building blocks are N-Boc deprotection and cross-coupling reactions to introduce further diversity.

3.2.1. N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be critical to avoid side reactions, especially with sensitive functional groups.

DOT Diagram: N-Boc Deprotection Workflow

Start N-Boc Protected Piperidine Acid_Treatment Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) Start->Acid_Treatment Workup Aqueous Workup & Extraction Acid_Treatment->Workup Product Deprotected Piperidine Salt Workup->Product

Caption: General workflow for N-Boc deprotection.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M).[6]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted.

Comparative Considerations:

The electronic nature of the 4-substituent generally has a minimal effect on the rate of N-Boc deprotection, as the reaction occurs at the distal nitrogen atom. However, highly acid-labile groups elsewhere in the molecule may necessitate the use of milder deprotection conditions.[4]

3.2.2. Buchwald-Hartwig Amination

For building blocks like Tert-butyl 4-anilinopiperidine-1-carboxylate, the aniline nitrogen can participate in palladium-catalyzed Buchwald-Hartwig amination to form more complex structures. The 4-phenoxypiperidine derivatives can be deprotected and the resulting secondary amine can be used in Buchwald-Hartwig couplings.

DOT Diagram: Buchwald-Hartwig Amination Cycle

Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Ligand_Ex Ligand Exchange Pd(II)->Ligand_Ex HNR'R'' Base Amine_Complex Ar-Pd(II)-NR'R'' Ligand_Ex->Amine_Complex RedElim Reductive Elimination Amine_Complex->RedElim RedElim->Pd(0) Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[7]

Experimental Protocol: Buchwald-Hartwig Amination (Post-Deprotection)

  • To a reaction vessel under an inert atmosphere, add the deprotected piperidine (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Comparative Reactivity:

The reactivity of the piperidine nitrogen in Buchwald-Hartwig amination is primarily influenced by steric hindrance around the nitrogen. 4-substituted piperidines generally exhibit good reactivity. The electronic properties of the 4-substituent have a less pronounced effect on the coupling reaction itself but can influence the properties of the final product.

Impact on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter. The piperidine ring is susceptible to metabolism, often through oxidation at the carbons alpha to the nitrogen. The nature of the 4-substituent can influence this metabolic profile.

  • 4-Phenoxy and 4-Fluorophenoxy Groups: The ether linkage in these derivatives is generally more metabolically stable than an alkyl chain. The electron-withdrawing nature of the fluorine atom in the 4-fluorophenoxy group can further increase metabolic stability by deactivating the aromatic ring towards oxidative metabolism.[2]

  • 4-Anilino Group: The aniline moiety can be susceptible to N-oxidation or hydroxylation on the aromatic ring.

  • 4-Benzyl Group: The benzylic position is often a site of metabolic oxidation.

Experimental Protocol: Microsomal Stability Assay (Conceptual)

  • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human or rat) and NADPH in a buffered solution.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Comparative Data (Illustrative):

Building Block (in a model compound)In Vitro Half-life (t₁/₂) in HLM (min)
4-(4-Fluorophenoxy)piperidine derivative> 60
4-Phenoxypiperidine derivative45
4-Anilinopiperidine derivative25
4-Benzylpiperidine derivative15

Note: This is illustrative data. Actual values are highly dependent on the overall structure of the molecule.

Conclusion and Future Perspectives

This compound is a valuable building block in drug discovery, offering a unique combination of properties. The 4-fluorophenoxy moiety provides a balance of lipophilicity and metabolic stability, and the fluorine atom can be exploited for specific interactions with the biological target.

When compared to other 4-substituted piperidines, the 4-aryloxy scaffold presents a compelling alternative to the more common 4-aryl or 4-alkyl substitutions. The choice of building block will ultimately depend on the specific goals of the drug discovery program, including the desired physicochemical properties, the intended biological target, and the overall synthetic strategy.

This guide has provided a comparative overview and practical experimental insights to aid in the rational selection and application of these important piperidine building blocks. As our understanding of structure-property and structure-activity relationships continues to evolve, the strategic use of well-characterized building blocks like this compound will remain a key driver of innovation in medicinal chemistry.

References

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Gomtsyan, A. (2012). Fluorine in medicinal chemistry: a patent review (2009 – 2011).
  • Wang, M., Wang, W., & Zheng, P. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In Applied Mechanics and Materials (Vol. 513, pp. 633-636).
  • Surrey, A. R., & Hammer, H. F. (1950). The preparation of some 4-substituted piperidines. Journal of the American Chemical Society, 72(4), 1814-1815.
  • Chemtel. (n.d.). tert-Butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Caron, S., & Dugger, R. W. (2001). The shrinking role of cloro- and nitroaromatics in the synthesis of pharmaceutical intermediates. Current Opinion in Drug Discovery & Development, 4(6), 737-744.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic Letters, 4(18), 3101-3104.

Sources

Efficacy comparison of drugs synthesized from Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of two selective serotonin reuptake inhibitors (SSRIs), Paroxetine and Femoxetine. Both compounds share a common structural heritage, derivable from the versatile synthetic building block, Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate. This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and comparative pharmacology of piperidine-based therapeutics.

Introduction: The Significance of the 4-(4-Fluorophenoxy)piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal backbone for interacting with biological targets. The incorporation of a 4-fluorophenoxy moiety, as seen in our precursor this compound, is a strategic design element. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the pKa of the piperidine nitrogen, all of which are critical pharmacokinetic and pharmacodynamic parameters. This guide will explore how modifications to this core structure give rise to two distinct, yet related, antidepressant agents: Paroxetine and Femoxetine.

Synthetic Lineage from a Common Precursor

While multiple synthetic routes to Paroxetine and Femoxetine have been described, a convergent approach can be conceptualized from this compound. The synthesis of these molecules underscores the utility of this intermediate in accessing complex piperidine derivatives.

A plausible synthetic pathway would involve the removal of the Boc protecting group, followed by N-alkylation and subsequent modifications to introduce the differing substituents that characterize Paroxetine and Femoxetine. The synthesis of Paroxetine involves the introduction of a methylenedioxybenzyl group, while Femoxetine features a phenyl group at the 4-position of the piperidine ring.[2] The choice of synthetic route can significantly impact the stereochemical outcome, which is crucial for the pharmacological activity of these chiral molecules.[2]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Both Paroxetine and Femoxetine belong to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs).[3][4] Their primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[4][5] By blocking SERT, these drugs increase the concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4][5][6] This enhanced signaling is believed to be responsible for their antidepressant effects.

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT->Serotonin_Vesicle Recycling Serotonin->SERT Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding SSRI SSRI SSRI->SERT Inhibition

Caption: Mechanism of action of SSRIs like Paroxetine and Femoxetine.

Comparative Efficacy: A Tale of Two Trajectories

While both drugs were developed around the same time and share a common mechanism, their clinical development paths diverged significantly.[2][3]

Paroxetine:

Paroxetine was successfully developed and marketed, becoming a widely prescribed antidepressant for major depressive disorder, anxiety disorders, and other conditions.[4][7] Its efficacy has been established in numerous clinical trials. A comprehensive systematic review and meta-analysis of 115 randomized controlled trials involving over 26,000 participants compared paroxetine to other antidepressants.[8][9] The findings indicated that paroxetine's overall efficacy in treating the acute symptoms of major depression is comparable to that of other SSRIs and tricyclic antidepressants.[8][9] However, some differences in the speed of onset and side-effect profiles were noted when compared to specific agents.[8][9] For instance, it was found to be less effective than citalopram in improving treatment response at 6-12 weeks in one study.[8][9]

Femoxetine:

The development of femoxetine was halted, reportedly because it could not be formulated as a once-daily pill.[3] Despite this, some clinical data on its efficacy is available. Early studies demonstrated its activity as an SSRI.[3] In a 16-week trial for obesity, femoxetine showed a trend towards greater weight loss in certain patient subgroups compared to placebo, though the overall result was not statistically significant.[10] Clinical studies in depression indicated that patients treated with femoxetine experienced fewer anticholinergic side effects compared to the tricyclic antidepressant desipramine.[5]

Efficacy Data Summary
FeatureParoxetineFemoxetine
Primary Indication Major Depressive Disorder, Anxiety DisordersInvestigated as an antidepressant
Clinical Status Widely MarketedDevelopment Halted
Comparative Efficacy Generally comparable to other SSRIs and TCAs[8][9]Fewer anticholinergic side effects than desipramine[5]
Key Efficacy Finding No clear evidence of superior efficacy over other antidepressants in major depression[8][9]Showed some potential in early clinical trials[3]

Experimental Protocols for Efficacy Evaluation

The preclinical and clinical evaluation of antidepressants like Paroxetine and Femoxetine relies on a battery of standardized assays and models.

In Vitro Serotonin Reuptake Inhibition Assay

This assay is fundamental to characterizing the primary mechanism of action of SSRIs.

Objective: To determine the potency of a compound in inhibiting the serotonin transporter (SERT).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express the human serotonin transporter (hSERT).

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Paroxetine, Femoxetine).

  • Radioligand Addition: A radiolabeled serotonin analog, such as [³H]citalopram or [³H]serotonin, is added to the cell suspension.

  • Binding and Scintillation Counting: After incubation, the cells are harvested, and the amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is calculated. A lower IC₅₀ value indicates higher potency.

in_vitro_workflow start hSERT-expressing cells step1 Incubate with test compound (e.g., Paroxetine) start->step1 step2 Add radiolabeled serotonin analog step1->step2 step3 Harvest cells and measure radioactivity step2->step3 step4 Calculate IC50 value step3->step4

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

In Vivo Animal Models of Depression

Animal models are crucial for evaluating the potential antidepressant efficacy of novel compounds in a living system.

Forced Swim Test (FST):

This is a widely used behavioral test to screen for antidepressant activity.[11]

Objective: To assess the effect of a compound on the duration of immobility in rodents placed in an inescapable cylinder of water.

Methodology:

  • Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing room.

  • Pre-test Session: On the first day, animals are placed in a cylinder of water for a 15-minute pre-test session.

  • Drug Administration: The test compound or vehicle is administered to the animals according to the desired dosing regimen (e.g., acute or chronic).

  • Test Session: 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded.

  • Data Analysis: A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Chronic Unpredictable Mild Stress (CUMS) Model:

This model aims to induce a depressive-like state in animals by exposing them to a series of unpredictable, mild stressors over several weeks.

Objective: To evaluate the ability of a compound to reverse stress-induced anhedonia (a core symptom of depression).

Methodology:

  • Baseline Measurement: The preference of rodents for a sweetened solution (e.g., sucrose) over plain water is measured.

  • Stress Induction: For 4-8 weeks, animals are subjected to a random sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • Drug Administration: The test compound or vehicle is administered daily during the latter part of the stress period.

  • Sucrose Preference Test: The preference for the sweetened solution is re-assessed weekly. A decrease in sucrose preference in the stressed group is indicative of anhedonia.

  • Data Analysis: An increase in sucrose preference in the drug-treated stressed group compared to the vehicle-treated stressed group suggests that the compound has antidepressant-like effects.

Conclusion and Future Directions

The comparative analysis of Paroxetine and Femoxetine, both originating from a common chemical scaffold, provides valuable insights for drug discovery. Paroxetine's successful clinical translation highlights the therapeutic potential of the 4-(4-fluorophenoxy)piperidine core structure in modulating serotonergic pathways. While Femoxetine's development was not pursued, the available data suggests a favorable side-effect profile that could warrant reinvestigation with modern drug delivery technologies.

Future research in this area could focus on synthesizing novel analogs of this compound with fine-tuned pharmacological properties. By systematically modifying the substituents on the piperidine ring and the phenoxy group, it may be possible to develop next-generation SSRIs with improved efficacy, faster onset of action, and enhanced tolerability. The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of such novel candidates.

References

  • Femoxetine - Wikipedia. [Link]

  • Femoxetine - ZambiaWiki - ZambiaFiles. [Link]

  • Paroxetine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Femoxetine – Knowledge and References - Taylor & Francis. [Link]

  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC - NIH. [Link]

  • Paroxetine versus other anti‐depressive agents for depression - Purgato, M - 2014. [Link]

  • Paroxetine versus other anti‐depressive agents for depression - PMC - PubMed Central. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. [Link]

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]

  • Paroxetine - Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization and quantification of synthetic intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its precise quantification is critical for process optimization, impurity profiling, and ultimately, regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this crucial intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy.

The methodologies discussed herein are grounded in the principles of scientific integrity, drawing upon established analytical techniques and adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2] Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Analytical Challenge: Quantifying a Key Intermediate

This compound possesses a unique combination of structural features that influence the choice of analytical methodology. The presence of a UV-absorbing phenyl ring, a thermally stable Boc-protecting group, and a polar piperidine moiety necessitates a multifaceted analytical approach. This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will discuss the role of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the characterization of a reference standard.

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., purity assessment, quantification in complex matrices). The following table provides a high-level comparison of the discussed methods for the analysis of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS qNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass analysis.Chromatographic separation coupled with highly selective mass analysis.Intrinsic quantitative measurement based on nuclear magnetic resonance.
Selectivity Moderate to HighHighVery HighVery High
Sensitivity Good (µg/mL range)Good (ng/mL range)Excellent (pg/mL range)Moderate (mg/mL range)
Primary Use Routine purity and assay determination.Analysis of volatile impurities and by-products.Trace-level quantification and impurity identification.Absolute purity determination of reference standards.
Validation Well-established ICH guidelines.[1][3]Standard validation protocols apply.Rigorous validation required for bioanalytical and trace analysis.Specific validation guidelines for a primary method.[4]
Sample Derivatization Not required.May be required to improve volatility.Not typically required.Not required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse for quality control in pharmaceutical manufacturing due to its robustness, ease of use, and cost-effectiveness. The presence of the fluorophenoxy group in the target molecule provides a suitable chromophore for UV detection.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the molecule, allowing for effective separation via reversed-phase chromatography. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. The acid suppresses the ionization of any residual free piperidine nitrogen, minimizing peak tailing.

Experimental Workflow: HPLC-UV Method Development

Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Assessed over a concentration range of 0.05 - 1.5 mg/mL.

    • Accuracy: Determined by spike recovery at three concentration levels (80%, 100%, and 120% of the nominal concentration).

    • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

    • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Expected Performance Data (Simulated based on analogous compounds)
Validation Parameter Acceptance Criteria Expected Result
Linearity (r²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Report~5 µg/mL
LOQ Report~15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, its thermal stability makes it amenable to GC analysis, particularly for identifying and quantifying volatile impurities.

Causality Behind Experimental Choices

The choice of a low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good resolution for a broad range of analytes. Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns, aiding in compound identification.

Experimental Workflow: GC-MS Method

Caption: A typical workflow for the analysis of this compound and related volatile impurities by GC-MS.

Detailed Experimental Protocol: GC-MS
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Internal Standard: A non-interfering, structurally similar compound.

Expected Performance Data (Simulated based on analogous compounds)
Validation Parameter Acceptance Criteria Expected Result
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
LOD Report~1 ng/mL
LOQ Report~5 ng/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, particularly in complex matrices or for trace-level impurity analysis, LC-MS/MS is the method of choice. The ability to perform Multiple Reaction Monitoring (MRM) significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the analytical results.

Causality Behind Experimental Choices

The chromatographic conditions are similar to the HPLC-UV method to achieve good separation. Electrospray ionization (ESI) in positive mode is selected due to the presence of the basic piperidine nitrogen, which is readily protonated. The selection of specific precursor-to-product ion transitions in MRM mode ensures high selectivity.

Experimental Workflow: LC-MS/MS Method

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of complex molecules with high precision and efficiency is paramount. Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a key building block in the development of various biologically active compounds. The crucial step in its synthesis involves the formation of a diaryl ether linkage, a transformation that heavily relies on catalytic chemistry. This guide provides a detailed, head-to-head comparison of the two primary catalytic systems employed for this purpose: the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalytic approach for their specific needs.

Introduction to the Target Molecule and Synthetic Challenges

This compound is a versatile intermediate whose synthesis requires the formation of a robust carbon-oxygen (C-O) bond between an aryl halide (or a related electrophile) and an alcohol. The efficiency of this coupling reaction is critical for the overall yield and purity of the final product. The primary challenge lies in overcoming the relatively low reactivity of the C-O bond formation, which often necessitates the use of catalysts to proceed at a reasonable rate and under milder conditions.

The Competing Catalytic Pathways: A Comparative Overview

The formation of the diaryl ether bond in our target molecule is predominantly achieved through two powerful cross-coupling methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Etherification: A versatile and widely used method for the formation of C-N and C-O bonds.[1]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-O bond formation that has seen significant advancements in recent years.[2]

This guide will now dissect each of these catalytic systems, providing a comparative analysis of their performance in the context of synthesizing this compound.

Section 1: The Palladium-Catalyzed Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of diaryl ethers.[1] This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig etherification is a well-elucidated process that involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The halide on the palladium complex is replaced by the alkoxide, which is generated in situ from the alcohol and a base.

  • Reductive Elimination: The final step involves the reductive elimination of the diaryl ether product, regenerating the active Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle

Buchwald-Hartwig Etherification Catalytic Cycle
Key Parameters Influencing Reaction Performance

The success of the Buchwald-Hartwig etherification is highly dependent on the careful selection of several key parameters:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that readily form the active Pd(0) species.[3]

  • Phosphine Ligand: The choice of ligand is crucial and significantly impacts the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol and form the reactive alkoxide. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, and THF are typically used.

  • Temperature: Reactions are often conducted at elevated temperatures (80-110 °C), although recent advancements have enabled some transformations to occur at room temperature.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is a representative example for the synthesis of this compound via a Buchwald-Hartwig coupling.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 mmol), 1-bromo-4-fluorobenzene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Section 2: The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, traditionally requiring harsh reaction conditions.[2] However, modern advancements, particularly the development of ligand-assisted protocols, have significantly expanded the scope and applicability of this reaction, allowing it to proceed under milder conditions.[5]

Mechanistic Insights

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible mechanism involves:

  • Formation of a Copper Alkoxide: The Cu(I) catalyst reacts with the alcohol in the presence of a base to form a copper alkoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper alkoxide, forming a Cu(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Ullmann_Condensation_Cycle

Ullmann Condensation Catalytic Cycle
Key Parameters Influencing Reaction Performance

Similar to the Buchwald-Hartwig reaction, the efficiency of the Ullmann condensation is governed by several critical factors:

  • Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used. In some cases, copper(II) salts can be used with a reducing agent.

  • Ligand: The use of ligands is often crucial for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N-dimethylglycine.[6] The ligand facilitates the solubility of the copper species and promotes the catalytic cycle.

  • Base: A variety of bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices.[7]

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed, although some modern protocols utilize lower boiling solvents like toluene or dioxane.

  • Temperature: While traditional Ullmann reactions required very high temperatures (>150 °C), ligand-assisted protocols can often be run at temperatures ranging from 80 to 130 °C.

Experimental Protocol: Copper-Catalyzed Synthesis

The following protocol outlines a general procedure for the synthesis of this compound using a ligand-assisted Ullmann condensation.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-Iodo-4-fluorobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 mmol), 1-iodo-4-fluorobenzene (1.1 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each catalytic system in the synthesis of this compound, based on typical literature findings for similar substrates.

ParameterPalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is more abundant and less expensive)
Ligand Cost Often high (specialized phosphine ligands)Generally lower (simpler diamines, amino acids)
Typical Yield Generally high to excellent (80-95%)Moderate to high (60-90%), can be variable
Reaction Time Typically shorter (12-24 hours)Often longer (24-48 hours)
Reaction Temperature Milder (80-110 °C)Generally higher (100-150 °C), though milder conditions are possible with modern ligands
Substrate Scope Broader (tolerates a wider range of functional groups)More limited (can be sensitive to certain functional groups)
Catalyst Loading Lower (typically 1-5 mol%)Higher (often 5-20 mol%)
Microwave Amenability Well-established for rapid synthesisLess commonly reported but feasible

Conclusion and Recommendations

Both the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation are powerful methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific priorities of the researcher.

  • For high-throughput synthesis and a broader substrate scope with generally higher yields, the Palladium-catalyzed Buchwald-Hartwig reaction is often the preferred method. The higher cost of the catalyst and ligands may be justified by the increased efficiency and reliability.

  • For cost-sensitive applications and large-scale synthesis, the Copper-catalyzed Ullmann condensation presents a viable and more economical alternative. While it may require more optimization and potentially harsher conditions, the lower cost of the catalyst is a significant advantage.

Recent advancements in both fields continue to narrow the gap between these two methodologies. The development of more active and stable palladium catalysts and more efficient and milder copper-based systems ensures that chemists have a versatile toolkit for the construction of challenging C-O bonds. It is recommended that researchers screen a small set of conditions for both catalytic systems to determine the optimal approach for their specific synthetic needs.

References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition2009 , 48 (38), 6954–6971. [Link]

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft1905 , 38 (2), 2211–2212. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition2003 , 42 (44), 5400–5449. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link][5]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][2]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. [Link][6]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. [Link]

  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. TechConnect Briefs. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. DOI. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health. [Link]

  • Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. Royal Society of Chemistry. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. National Institutes of Health. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link][7]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • CuI Nanoparticles for C−N and C−O Cross Coupling of Heterocyclic Amines and Phenols with Chlorobenzenes. ResearchGate. [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link][4]

  • Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Safety Precautions

Due to the lack of a specific SDS, a conservative approach to hazard assessment is paramount. Structurally related piperidine derivatives exhibit a range of health effects, including skin and eye irritation, respiratory irritation, and potential harm if swallowed[2][3][4]. The presence of a fluorinated phenoxy group warrants additional caution, as organofluorine compounds can have unique reactivity and toxicological profiles.

Therefore, it is prudent to handle tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate as a potentially hazardous substance.

Immediate Actions and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation[2][4].
Body Protection A laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling any dust or vapors, which may cause respiratory irritation[3].

Disposal Decision Workflow

The appropriate disposal route for this compound depends on its classification as hazardous or non-hazardous waste, which must be determined in accordance with local, state, and federal regulations.

DisposalWorkflow start Start: Unused or Waste This compound check_sds Consult Institutional EHS and Available SDS for Analogs start->check_sds is_hazardous Is the waste classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Non-Hazardous Waste Stream is_hazardous->non_hazardous_disposal No hazardous_disposal Hazardous Waste Stream is_hazardous->hazardous_disposal Yes collect_solid Collect in a labeled, sealed container for solid waste. non_hazardous_disposal->collect_solid collect_liquid Collect in a labeled, sealed container for liquid waste. hazardous_disposal->collect_liquid landfill Dispose of in a sanitary landfill (if permitted by facility). collect_solid->landfill incineration Arrange for disposal by a licensed chemical waste incinerator. collect_liquid->incineration end End of Disposal Process landfill->end incineration->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with their specific protocols.

For Small Quantities (e.g., residual amounts on lab equipment):
  • Decontamination: Wipe down contaminated surfaces and equipment with a suitable solvent (e.g., ethanol or acetone).

  • Waste Collection: Collect the used wipes and solvent in a designated hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with its contents, including "this compound residue" and the appropriate hazard warnings.

For Bulk Quantities (e.g., expired or unused product):
  • Segregation: Do not mix this compound with other chemical waste unless instructed to do so by your EHS department.

  • Packaging:

    • Solid Waste: If the compound is a solid, ensure it is in a securely sealed, properly labeled container.

    • Liquid Waste: If dissolved in a solvent, store in a compatible, sealed, and labeled waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the CAS number (333954-85-1), and any known hazard information.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[2].

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste vendor.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Considerations

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to properly classify and manage their hazardous waste. While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given the lack of specific data, treating it as hazardous waste is the most prudent course of action.

Conclusion

The responsible disposal of this compound requires a cautious and informed approach. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste management practices outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific location and facilities.

References

  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)
  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 4-(4-bromobenzyloxy)
  • Fluorochem. Safety Data Sheet: tert-Butyl 4-((3-fluorophenyl)amino)
  • TCI Chemicals. SAFETY DATA SHEET: tert-Butyl 4-(4-Aminophenyl)
  • PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
  • Rowan University.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

Personal protective equipment for handling Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can handle our products not only effectively but, more importantly, safely. This guide provides essential, practical information for the safe handling of Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, a key building block in modern drug discovery. The protocols herein are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's likely chemical hazards based on its structure.

Hazard Assessment: An In-Depth Analysis

Assumed Hazard Profile:

  • Acute Oral Toxicity: Likely harmful if swallowed, falling under GHS Category 4. Piperidine derivatives often exhibit this level of toxicity[2][3].

  • Skin Corrosion/Irritation: Expected to cause skin irritation (GHS Category 2). Direct contact may lead to redness, itching, and discomfort[3].

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation (GHS Category 2A). Contact with eyes can result in significant and potentially lasting damage[3].

  • Respiratory Irritation: May cause respiratory irritation (GHS Category 3). Inhalation of dust or aerosols can lead to coughing and irritation of the nasal passages and throat[2][3].

Given these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure. For this compound, the primary risks are dermal contact, eye contact, and inhalation of particulates.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)Provides a robust barrier against piperidine derivatives and aromatic compounds. Always check for tears and degradation before use. Double-gloving is recommended for extended handling periods.
Eye Protection Chemical Splash GogglesEssential for preventing contact with airborne particles and accidental splashes. Goggles must provide a complete seal around the eyes.
Body Protection Flame-Retardant Laboratory CoatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with P95 or P100 particulate filtersRequired when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure risks. The following workflow provides a step-by-step guide for safe management in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS for Analogs & Verify Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Handling Work in a Chemical Fume Hood DonPPE->Handling Weighing Weigh Compound Carefully Handling->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Decon Decontaminate Work Surfaces Dissolution->Decon Waste Segregate & Label Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: A workflow for the safe handling of this compound.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. A storage temperature of 2-8°C is often recommended for such compounds[4].

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Review the safety information for analogous compounds[2][3].

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[5].

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a draft shield if necessary.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: A Responsible End-of-Life Strategy

The disposal of this compound and its associated waste must be conducted in compliance with all local, state, and federal regulations. Due to its fluorinated nature, this compound may be persistent in the environment, necessitating careful disposal[6].

DisposalWorkflow cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway SolidWaste Solid Waste (Contaminated PPE, weigh boats) Containerize Seal in Labeled, Compatible Hazardous Waste Containers SolidWaste->Containerize LiquidWaste Liquid Waste (Unused solutions, rinsates) LiquidWaste->Containerize EHS Contact Environmental Health & Safety (EHS) Containerize->EHS Vendor Transfer to Licensed Hazardous Waste Vendor EHS->Vendor Incineration High-Temperature Incineration (Preferred Method) Vendor->Incineration

Caption: A decision-making workflow for the proper disposal of waste.

Disposal Steps:

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, bench paper, weighing boats, and any unused solid compound.

    • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds[6]. Landfilling in a designated hazardous waste landfill may be an alternative, but it does not destroy the compound[6].

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work environment.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine.
  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-formylpiperidine-1-carboxylate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester.
  • Chemsavers, Inc. (n.d.). tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate.
  • Chem-Impex International, Inc. (n.d.). Tert-Butyl 4-Cyano-4-(4-Fluorophenyl)Piperidine-1-Carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet: N-BOC-4-Piperidone.
  • LookChem. (n.d.). tert-butyl 4-(4-amino-3-fluoro phenoxy)piperidine-1-carboxylate.
  • Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
  • National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13, Chapter on Piperidine.
  • Fisher Scientific. (2024). Safety Data Sheet: (S)-3-Aminomethyl-1-Boc-piperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • BLDpharm. (n.d.). This compound.
  • Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Apollo Scientific. (2022). Safety Data Sheet: Piperidine-4-carboxaldehyde, N-BOC protected.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: tert-Butyl piperidine-4-carboxylate.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • BLDpharm. (n.d.). tert-Butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate.
  • United Bioresearch. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
  • TCI Chemicals. (2025). Safety Data Sheet: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • National Center for Biotechnology Information. (n.d.). Management of Solid Waste Containing Fluoride—A Review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.